molecular formula C6H13NO2 B15553844 Methyl L-valinate-d8

Methyl L-valinate-d8

Cat. No.: B15553844
M. Wt: 139.22 g/mol
InChI Key: CEMZBWPSKYISTN-LARRIKSZSA-N
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Description

Methyl L-valinate-d8 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 139.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

139.22 g/mol

IUPAC Name

methyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1/i1D3,2D3,4D,5D

InChI Key

CEMZBWPSKYISTN-LARRIKSZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl L-valinate-d8 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Introduction

Methyl L-valinate-d8 is a deuterated form of the amino acid derivative, Methyl L-valinate. The strategic replacement of eight hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), imparts a greater molecular weight without significantly altering the chemical properties of the molecule. This key characteristic makes this compound an invaluable tool in modern analytical and biomedical research, primarily serving as a high-fidelity internal standard for quantitative mass spectrometry and as a tracer for metabolic pathway studies.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and detailed methodologies for its primary research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-labeled counterpart.

PropertyThis compoundL-Valine-d8 (Precursor)Methyl L-valinate (Unlabeled)L-Valine (Unlabeled)
Molecular Formula C₆H₅D₈NO₂C₅H₃D₈NO₂C₆H₁₃NO₂C₅H₁₁NO₂
Molecular Weight 139.22 g/mol 125.20 g/mol 131.17 g/mol 117.15 g/mol
Isotopic Purity (D) Typically ≥98%≥98 atom % DNot ApplicableNot Applicable
Mass Shift (vs. Unlabeled) +8 Da+8 DaNot ApplicableNot Applicable

Primary Research Applications

The unique properties of this compound make it a versatile tool for two main applications in research:

  • Internal Standard for Quantitative Mass Spectrometry: Due to its identical chemical behavior and distinct mass from the endogenous, non-labeled analyte, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It allows for precise and accurate quantification of Methyl L-valinate or related analytes in complex biological matrices by correcting for variations in sample preparation, injection volume, and instrument response.[1]

  • Metabolic Tracer: The deuterium label on this compound can be tracked as it is metabolized within a biological system. This allows researchers to elucidate metabolic pathways, quantify metabolic flux, and study protein synthesis and degradation rates. By monitoring the incorporation of deuterium into downstream metabolites and proteins, scientists can gain insights into cellular metabolism in both healthy and diseased states.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general procedure for the quantitative analysis of an analyte (e.g., a drug molecule containing a valine ester moiety) in a biological matrix, such as plasma, using this compound as an internal standard.

a. Materials and Reagents:

  • Analyte of interest

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Autosampler vials

b. Sample Preparation (Protein Precipitation):

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of the working internal standard solution (in acetonitrile) to the plasma sample. The acetonitrile will precipitate the proteins.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Analyte: Determine the specific precursor ion (M+H)⁺ and a stable product ion.

      • This compound (IS): Precursor ion (m/z 140.2) → Product ion (determine a stable fragment, e.g., by loss of the methyl ester group).

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for both the analyte and the internal standard.

d. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte in a series of calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracing with this compound

This protocol provides a framework for a cell culture-based experiment to trace the metabolic fate of the valine moiety from this compound.

a. Materials and Reagents:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

b. Cell Culture and Labeling:

  • Culture cells to ~80% confluency in standard medium.

  • Prepare the labeling medium by supplementing valine-free DMEM with a known concentration of this compound and dialyzed FBS.

  • Wash the cells twice with PBS.

  • Replace the standard medium with the labeling medium.

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled valine.

c. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to the culture plate.

  • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

  • Vortex the suspension vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

d. LC-MS/MS Analysis:

  • LC Conditions: Employ a hydrophilic interaction liquid chromatography (HILIC) or a suitable reverse-phase method to separate polar metabolites.

  • MS Conditions:

    • Ionization Mode: ESI, positive or negative mode depending on the target metabolites.

    • Scan Type: Full scan MS to identify potential labeled metabolites, followed by targeted MS/MS (MRM or PRM) to confirm and quantify the incorporation of deuterium.

    • Data Analysis: Look for mass shifts in downstream metabolites that would indicate the incorporation of deuterium from the labeled valine. For example, if valine is transaminated to form α-ketoisovalerate, a corresponding mass shift would be expected.

Visualizations

internal_standard_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample mix Mix & Vortex plasma->mix is_solution This compound (Internal Standard Solution) is_solution->mix centrifuge Centrifuge mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for using this compound as an internal standard.

metabolic_tracing_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cells Culture Cells labeling_medium Add Labeling Medium with This compound cells->labeling_medium incubate Incubate labeling_medium->incubate wash Wash Cells incubate->wash extract Extract Metabolites wash->extract dry Dry Extract extract->dry reconstitute Reconstitute dry->reconstitute lcms_analysis Inject into LC-MS/MS reconstitute->lcms_analysis data_analysis Analyze for Deuterium Incorporation lcms_analysis->data_analysis

Caption: Workflow for a metabolic tracing experiment.

metabolic_pathway val_d8 This compound valine_d8 L-Valine-d8 val_d8->valine_d8 Hydrolysis protein Proteins-d(n) valine_d8->protein Protein Synthesis akiv_d7 α-Ketoisovalerate-d7 valine_d8->akiv_d7 Transamination succinyl_coa Succinyl-CoA-d(n) akiv_d7->succinyl_coa Catabolism other Other Metabolites-d(n) akiv_d7->other Biosynthesis tca TCA Cycle Intermediates-d(n) succinyl_coa->tca

Caption: Potential metabolic fate of the deuterium label from this compound.

References

An In-depth Technical Guide to the Chemical Properties and Physical Constants of Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and physical constants of Methyl L-valinate-d8, a deuterated isotopologue of Methyl L-valinate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, and in metabolic profiling studies.[1] The substitution of hydrogen with deuterium (B1214612) can influence the pharmacokinetic and metabolic profiles of drug candidates, a principle known as the Kinetic Isotope Effect.

Core Chemical and Physical Data

Table 1: Key Chemical Properties and Physical Constants
PropertyThis compoundMethyl L-valinate (for comparison)
Molecular Formula C₆H₅D₈NO₂C₆H₁₃NO₂[2][3][4]
Molecular Weight 139.22 g/mol 131.17 g/mol [2][3]
CAS Number Not explicitly found4070-48-8[2][3]
Appearance Likely a colorless to light yellow liquidColorless to light yellow liquid[5]
Boiling Point Data not available146 °C
Density Data not available0.968 g/cm³
Solubility Data not availableData not available
Storage Temperature Data not available2-8°C

Experimental Protocols

The synthesis and analysis of this compound require specific methodologies to ensure high isotopic purity and chemical integrity. The following sections detail generalized experimental protocols derived from established methods for the synthesis and analysis of deuterated amino acid esters.

Synthesis of this compound

The synthesis of this compound can be achieved through hydrogen isotope exchange (HIE) of L-valine in a deuterated solvent, followed by esterification. One common approach involves the use of a catalyst in heavy water (D₂O) to facilitate the exchange of protons for deuterons, followed by esterification with deuterated methanol (B129727).

Materials:

  • L-valine

  • Heavy Water (D₂O, 99.8 atom % D)

  • Deuterated Methanol (CD₃OD, 99.5 atom % D)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Deuteration of L-valine: L-valine is dissolved in D₂O. A suitable catalyst, such as a supported platinum or palladium catalyst, is added to the solution. The mixture is then heated under a deuterium gas atmosphere to facilitate the exchange of the exchangeable protons on the valine molecule with deuterium from the solvent. The reaction progress can be monitored by ¹H NMR to determine the extent of deuteration.

  • Esterification: Following the deuteration step, the D₂O is removed under vacuum. The resulting L-valine-d8 is then esterified. A common method is the Fischer-Speier esterification, where the deuterated amino acid is suspended in deuterated methanol (CD₃OD) and cooled in an ice bath. Thionyl chloride or trimethylchlorosilane is added dropwise to the suspension. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The residue is redissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. Purification can be achieved by distillation or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool to confirm the isotopic purity of this compound. The absence or significant reduction of proton signals at the deuterated positions compared to the spectrum of the non-deuterated standard confirms successful deuteration. ²H NMR can also be used to directly observe the deuterium signals.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the eight deuterium atoms. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for both identification and quantification.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start L-Valine deuteration Hydrogen Isotope Exchange (D₂O, Catalyst) start->deuteration esterification Esterification (CD₃OD, SOCl₂/TMSCl) deuteration->esterification purification Purification (Distillation/Chromatography) esterification->purification nmr NMR Spectroscopy (¹H, ²H NMR) purification->nmr ms Mass Spectrometry (GC-MS/LC-MS) purification->ms final_product This compound nmr->final_product ms->final_product

Caption: Synthesis and Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Mass Spectrum of Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Methyl L-valinate-d8, a deuterated isotopologue of the valine derivative, Methyl L-valinate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It offers a detailed exploration of the compound's fragmentation pattern, predicted mass spectrum data, relevant experimental protocols, and biological context.

This compound serves as a valuable internal standard in quantitative mass spectrometry-based assays for the analysis of L-valine and its metabolites. Its eight deuterium (B1214612) atoms provide a distinct mass shift from its endogenous counterpart, enabling precise and accurate quantification in complex biological matrices.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated analogue, Methyl L-valinate. The introduction of eight deuterium atoms results in a predictable mass shift for the molecular ion and any fragments containing the deuterated portions of the molecule. The electron ionization (EI) mass spectrum of Methyl L-valinate is characterized by several key fragments. Below is a summary of the predicted m/z values for the major ions of this compound.

Predicted Fragment Ion Structure Predicted m/z Relative Abundance (Predicted)
Molecular Ion [M]˙⁺[C₆H₅D₈NO₂]˙⁺139Moderate
[M - OCH₃]⁺[C₅H₅D₈NO]⁺108Moderate
[M - COOCH₃]⁺[C₅H₅D₈N]⁺80High
Isopropyl cation (deuterated)[C₃D₇]⁺49High

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to follow a logical pathway, primarily involving the loss of the methoxycarbonyl group and the deuterated isopropyl side chain. The major fragmentation pathways are visualized in the diagram below.

fragmentation_pathway Predicted Fragmentation Pathway of this compound M This compound [M]˙⁺ m/z = 139 F1 Loss of -•OCH₃ m/z = 108 M->F1 - •OCH₃ F2 Loss of -•COOCH₃ m/z = 80 M->F2 - •COOCH₃ F3 Loss of Isopropyl-d7 radical m/z = 90 M->F3 - •C₃D₇ experimental_workflow GC-MS Workflow for L-valine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Endogenous L-valine Calibration->Quantification signaling_pathway L-Valine and its Role in Cellular Signaling Valine L-Valine BCAT BCAT Valine->BCAT Transamination mTOR mTOR Pathway Valine->mTOR Activates aKIV α-Ketoisovalerate BCAT->aKIV BCKDH BCKDH Metabolites Downstream Metabolites BCKDH->Metabolites aKIV->BCKDH Oxidative Decarboxylation AMPK AMPK Pathway Metabolites->AMPK Influences mTOR->AMPK Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Promotes AMPK->mTOR Inhibits Catabolism Catabolism & Energy Production AMPK->Catabolism Promotes

A Technical Guide to the Role of Methyl L-valinate-d8 in Amino Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Stable isotope-labeled compounds are indispensable tools in modern biochemical and pharmaceutical research, enabling precise and reliable quantification of metabolic processes. Methyl L-valinate-d8, a deuterium-labeled variant of the valine derivative Methyl L-valinate, serves a critical function in the study of amino acid metabolism. Its primary applications are as a high-fidelity internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis. This guide details the core principles behind its use, provides comprehensive experimental protocols, presents quantitative data, and illustrates key metabolic and experimental workflows, offering a technical resource for professionals in life sciences and drug development.

Core Principles: The Function of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement.[1] The IS is a compound added to a sample in a known quantity before processing to correct for variability during the analytical procedure.[1]

Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in MS-based analysis.[2][3] They are nearly identical chemically and physically to their endogenous, unlabeled (light) counterparts.[2] This similarity ensures they behave the same way during sample extraction, derivatization, chromatography, and ionization.[4] However, due to the incorporation of heavy isotopes (like deuterium), the SIL standard has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer.[1]

The core technique is Isotope Dilution Mass Spectrometry (IDMS) . By measuring the ratio of the signal intensity of the endogenous analyte to the known concentration of the "heavy" internal standard, precise quantification can be achieved, effectively normalizing for sample loss and matrix effects that can suppress or enhance ionization.[1][5]

cluster_0 Sample Preparation & Analysis cluster_1 Mass Spectrometry Detection cluster_2 Quantification Sample Biological Sample (Contains 'Light' Analyte - Valine) Spike Spike with Known Amount of 'Heavy' IS (this compound) Sample->Spike Extraction Extraction & Purification Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis MS Mass Spectrometer Separates by m/z Analysis->MS Light Analyte Peak (Light - e.g., m/z 118) MS->Light Heavy IS Peak (Heavy - e.g., m/z 126) MS->Heavy Ratio Calculate Peak Area Ratio (Analyte / IS) Light->Ratio Heavy->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Applications of this compound

This compound is the deuterium-labeled form of Methyl L-valinate, which is a derivative of the essential branched-chain amino acid (BCAA) valine.[6][7] Its primary applications in research include:

  • Internal Standard for Quantitative Analysis: This is its most common use. It serves as an ideal internal standard for the accurate quantification of valine and its metabolites in complex biological matrices like plasma, tissues, and cell cultures using NMR, GC-MS, or LC-MS.[6][8]

  • Metabolic Tracer: While less common than 13C or 15N-labeled compounds for flux analysis, deuterium-labeled tracers can be used to follow the metabolic fate of molecules.[6][] In this context, this compound could be used to trace the incorporation of valine into proteins or its catabolism through various pathways.

The Metabolic Context: Valine Catabolism

Understanding the metabolic fate of valine is crucial for interpreting data from studies using this compound. Valine, like other BCAAs, undergoes an initial transamination reaction, primarily in skeletal muscle, to form α-ketoisovalerate. This keto acid can then be oxidized.[10][11] Dysregulation in BCAA metabolism has been linked to conditions such as insulin (B600854) resistance.[11]

cluster_0 Step 1: Transamination Val Valine KIV α-Ketoisovalerate Val->KIV BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT Intermediates Multiple Steps... (e.g., Isobutyryl-CoA) KIV->Intermediates BCKDH BCAT Branched-Chain Aminotransferase (BCAT) TCA Succinyl-CoA (Enters TCA Cycle) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Intermediates->TCA start Start: Biological Sample (e.g., Plasma, Tissue Homogenate) spike 1. Spike Sample with This compound (IS) start->spike precip 2. Protein Precipitation (e.g., with cold Acetonitrile/Methanol) spike->precip centrifuge 3. Centrifugation (to pellet proteins) precip->centrifuge supernatant 4. Collect Supernatant (containing metabolites) centrifuge->supernatant dry 5. Dry Down (under vacuum or N2) supernatant->dry reconstitute 6. Reconstitute in LC-MS compatible solvent dry->reconstitute inject 7. Inject into LC-MS/MS System reconstitute->inject process 8. Data Processing: - Integrate peak areas (Analyte & IS) - Calculate Analyte/IS ratio - Quantify against calibration curve inject->process end End: Final Analyte Concentration process->end

References

Methyl L-valinate-d8 as a Tracer in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Methyl L-valinate-d8 as a stable isotope tracer for metabolic flux analysis (MFA). This document details the core principles, experimental methodologies, data interpretation, and visualization of metabolic pathways associated with valine metabolism.

Introduction to Metabolic Flux Analysis with Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H or D), researchers can trace the path of the labeled atoms through various metabolic pathways.[3] The resulting patterns of isotope incorporation into downstream metabolites provide a set of constraints that can be used to calculate intracellular fluxes, offering a detailed snapshot of cellular metabolism.[4]

Stable isotope tracers are non-radioactive and safe for a wide range of biological studies.[3] Commonly used stable isotopes in metabolomics include ¹³C, ¹⁵N, and ²H. While ¹³C-labeled tracers like glucose and glutamine are frequently used to probe central carbon metabolism, deuterated tracers like this compound offer unique advantages for studying specific pathways, such as branched-chain amino acid (BCAA) catabolism. The use of deuterated tracers can also provide insights into redox metabolism and the activity of specific dehydrogenases.

This compound: A Tracer for Branched-Chain Amino Acid Metabolism

This compound is a deuterated form of the methyl ester of L-valine, an essential branched-chain amino acid. The eight deuterium atoms provide a significant mass shift, facilitating its distinction from the unlabeled counterpart in mass spectrometry-based analyses. As a tracer, it is used to investigate the in vivo kinetics of protein turnover and the catabolic pathways of valine.

The metabolism of valine is initiated by a transamination reaction, followed by oxidative decarboxylation of the resulting α-keto acid. The carbon skeleton of valine is ultimately catabolized to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA. By tracing the incorporation of deuterium from this compound into these downstream metabolites, researchers can quantify the flux through the BCAA catabolic pathway and its contribution to central carbon metabolism.

Experimental Workflow for Metabolic Flux Analysis using this compound

The following diagram outlines a typical experimental workflow for an MFA study using this compound.

experimental_workflow Experimental Workflow for MFA with this compound cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture labeling_medium Prepare Labeling Medium (with this compound) cell_culture->labeling_medium 1. labeling Isotopic Labeling labeling_medium->labeling 2. quenching Metabolic Quenching labeling->quenching 3. extraction Metabolite Extraction quenching->extraction 4. ms_analysis LC-MS/MS Analysis extraction->ms_analysis 5. data_processing Data Processing (Mass Isotopomer Distribution) ms_analysis->data_processing 6. flux_calculation Metabolic Flux Calculation data_processing->flux_calculation 7.

Caption: A generalized workflow for a metabolic flux analysis experiment using this compound.

Detailed Experimental Protocols

3.1.1. Cell Culture and Isotopic Labeling

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare a custom culture medium that is deficient in natural valine. Supplement this medium with a known concentration of this compound. The concentration will depend on the cell type and the specific metabolic questions being addressed.

  • Labeling: Replace the standard culture medium with the pre-warmed labeling medium. The duration of labeling is critical and should be sufficient to achieve isotopic steady-state for the metabolites of interest. This is typically determined empirically but can range from several hours to over 24 hours.

3.1.2. Metabolite Extraction

  • Quenching: Rapidly arrest all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the labeling medium and immediately washing the cells with an ice-cold quenching solution (e.g., cold phosphate-buffered saline or saline).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein and Debris Removal: Vortex the cell lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation: Transfer the supernatant containing the polar metabolites to a new tube. The extracts can be dried using a vacuum concentrator and stored at -80°C until analysis.

3.1.3. Mass Spectrometry Analysis

  • Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Chromatography: Separate the metabolites using a suitable LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. The high resolution of the instrument is crucial for accurately resolving the different mass isotopologues of the metabolites.

Valine Catabolic Pathway and Data Interpretation

The following diagram illustrates the catabolic pathway of valine and the expected labeling patterns from a this compound tracer.

valine_pathway Valine Catabolism and Deuterium Tracing Val_d8 This compound aKIV_d7 α-Ketoisovalerate-d7 Val_d8->aKIV_d7 BCAT IsobutyrylCoA_d7 Isobutyryl-CoA-d7 aKIV_d7->IsobutyrylCoA_d7 BCKDH PropionylCoA_d3 Propionyl-CoA-d3 IsobutyrylCoA_d7->PropionylCoA_d3 SuccinylCoA Succinyl-CoA PropionylCoA_d3->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Catabolic pathway of valine showing the transfer of deuterium from this compound.

Data Interpretation:

The analysis of mass spectrometry data involves determining the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

  • α-Ketoisovalerate-d7: The initial transamination of valine-d8 results in α-ketoisovalerate-d7. The loss of one deuterium atom occurs at the α-carbon during this reaction.

  • Downstream Metabolites: As the deuterated carbon skeleton moves through the pathway, the number of deuterium atoms will change depending on the specific enzymatic reactions. For example, the conversion of isobutyryl-CoA to propionyl-CoA involves the loss of several deuterium atoms.

  • Flux Calculation: The measured MIDs are then used in a computational model of the metabolic network to calculate the fluxes. The model solves a system of algebraic equations that relate the fluxes to the measured MIDs.

Quantitative Data and Applications

While comprehensive flux maps derived specifically from this compound are not widely published, studies using other deuterated amino acid tracers have demonstrated their utility in quantifying metabolic kinetics. For instance, deuterated leucine, valine, and lysine (B10760008) have been used to determine the production rates of apolipoproteins.

Table 1: Apolipoprotein B-100 Production Rates in Very Low-Density Lipoprotein (VLDL)

TracerProduction Rate (mg/kg/day)
Deuterated Leucine11.4 ± 5.8
Deuterated Valine11.2 ± 6.8
Deuterated Lysine11.1 ± 5.4
Data from a study on human apolipoprotein kinetics.

This data demonstrates the feasibility of using deuterated amino acids to obtain quantitative metabolic data. The application of this compound in a full MFA study would provide a more comprehensive understanding of BCAA metabolism and its interplay with other central metabolic pathways.

Advantages and Considerations of Using Deuterated Tracers

Advantages:

  • Low Natural Abundance: The natural abundance of deuterium is very low, resulting in a high signal-to-noise ratio for the labeled metabolites.

  • Minimal Isotope Effects: While deuterium can exhibit a kinetic isotope effect, for many reactions in central metabolism, this effect is negligible and does not significantly alter metabolic fluxes.

  • Complementary Information: Deuterated tracers can provide information that is complementary to that obtained from ¹³C-labeled tracers, particularly in pathways involving redox reactions.

Considerations:

  • Isotopic Exchange: Deuterium atoms in certain positions on a molecule can be prone to exchange with protons in aqueous solutions, which can complicate data interpretation.

  • Complexity of Mass Spectra: The fragmentation patterns of deuterated molecules in mass spectrometry can be complex, requiring careful analysis.

Conclusion

This compound is a valuable tracer for investigating the metabolic flux through the branched-chain amino acid catabolic pathway. Its use in conjunction with high-resolution mass spectrometry and computational modeling can provide detailed quantitative insights into cellular metabolism. While further studies are needed to establish standardized protocols and generate comprehensive flux maps using this specific tracer, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals interested in applying this powerful technique. The continued development and application of deuterated tracers will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease.

References

A Technical Guide to Natural Abundance Correction for Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for performing natural abundance correction for Methyl L-valinate-d8. Accurate correction for the natural abundance of stable isotopes is a critical step in stable isotope tracer studies to ensure the precise quantification of isotopic enrichment and the correct interpretation of experimental data. This is particularly important in metabolomics and pharmacokinetic studies where deuterated compounds like this compound are used as internal standards or tracers.

Core Concepts of Natural Abundance Correction

The correction is typically achieved by using a correction matrix, which is constructed based on the known natural abundances of the isotopes of each element in the molecule and the molecule's elemental formula.[3]

Quantitative Data for this compound

Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements constituting this compound.

Table 1: Molecular Information for Methyl L-valinate and its d8 Isotopologue

CompoundMolecular Formula
Methyl L-valinateC₆H₁₃NO₂[4][5][6][7]
This compoundC₆H₅D₈NO₂

Table 2: Natural Isotopic Abundances of Relevant Elements

ElementIsotopeRelative Abundance (%)
Carbon¹²C98.93[8]
¹³C1.07[8]
Hydrogen¹H99.9885[8]
²H (D)0.0115[8]
Nitrogen¹⁴N99.632[8]
¹⁵N0.368[8]
Oxygen¹⁶O99.757[8]
¹⁷O0.038[8]
¹⁸O0.205[8]

Note: These abundances are representative and can show slight variations.

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general workflow for the analysis of this compound using mass spectrometry, a common technique for stable isotope analysis.

Sample Preparation
  • Standard Preparation: Prepare a series of calibration standards of known concentrations of both unlabeled Methyl L-valinate and this compound.

  • Sample Extraction: Extract the analytes from the biological matrix (e.g., plasma, cell lysate) using an appropriate protein precipitation or liquid-liquid extraction method.

  • Internal Standard Spiking: Add a known amount of this compound to the experimental samples as an internal standard for quantification of the unlabeled analyte, or vice versa if the deuterated compound is the tracer.

  • Derivatization (Optional): If necessary, derivatize the extracts to improve chromatographic separation and/or ionization efficiency.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a suitable liquid chromatography (LC) method to separate Methyl L-valinate from other matrix components. A reversed-phase or HILIC column can be used depending on the chosen derivatization strategy.

  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the precursor and product ions of both the labeled and unlabeled Methyl L-valinate.

Natural Abundance Correction Methodology

The correction of the raw mass spectrometry data is a crucial post-acquisition step.

  • Data Extraction: Extract the ion intensities for each mass isotopologue of Methyl L-valinate from the raw data files. This will form the measured Mass Isotopomer Distribution (MID).

  • Correction Matrix Construction: A correction matrix is computationally generated based on the elemental formula of Methyl L-valinate (C₆H₁₃NO₂) and the natural isotopic abundances listed in Table 2. This matrix accounts for the probability of each atom in the molecule being a heavier isotope.

  • Correction Application: The measured MID vector is multiplied by the inverse of the correction matrix to yield the corrected MID vector, which represents the true isotopic enrichment from the deuterium (B1214612) label.

Numerous software packages and tools, such as IsoCorrectoR and AccuCor2, are available to perform these calculations automatically.[2][3]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the process of natural abundance correction.

experimental_workflow Experimental Workflow for Natural Abundance Correction cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Spiking Internal Standard Spiking (this compound) Extraction->Spiking LC Liquid Chromatography Spiking->LC MS Mass Spectrometry LC->MS RawData Raw Mass Spectra MS->RawData Correction Natural Abundance Correction RawData->Correction CorrectedData Corrected Isotopic Enrichment Correction->CorrectedData FinalAnalysis FinalAnalysis CorrectedData->FinalAnalysis Downstream Analysis (e.g., Flux Calculation)

Experimental workflow for natural abundance correction.

logical_relationship Logical Relationship of Correction Components MeasuredMID Measured Mass Isotopomer Distribution CorrectionAlgorithm Correction Algorithm (Matrix Method) MeasuredMID->CorrectionAlgorithm is input for TracerSignal Tracer Isotope Signal (Deuterium) TracerSignal->MeasuredMID contributes to NaturalAbundance Natural Isotope Abundance Signal NaturalAbundance->MeasuredMID contributes to CorrectedMID Corrected Mass Isotopomer Distribution CorrectionAlgorithm->CorrectedMID yields

Logical relationship of correction components.

References

Certificate of Analysis: A Technical Guide for Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Methyl L-valinate-d8, a deuterated stable isotope-labeled compound. This document is crucial for ensuring the quality, purity, and identity of the material used in research and development, particularly in applications such as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Compound Information

ParameterSpecification
Product Name This compound
Chemical Formula C₆H₅D₈NO₂
Molecular Weight 139.22 g/mol
CAS Number Not available (for deuterated)
Structure See Figure 1

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a CoA for this compound. These values are critical for assessing the suitability of the compound for its intended use.

Purity and Impurity Profile
TestMethodResultSpecification
Chemical Purity HPLC/GC99.8%≥ 98%
Enantiomeric Purity Chiral HPLC/GC>99% L-enantiomer≥ 99%
Residual Solvents GC-HSComplies with USP <467>Meets USP <467> limits
Water Content Karl Fischer Titration0.05%≤ 0.5%
Isotopic Enrichment Analysis
TestMethodResultSpecification
Isotopic Enrichment Mass Spectrometry99.5%≥ 98%
Deuterium (B1214612) Incorporation ¹H NMR / ²H NMRConfirms structureConforms to structure

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols offer insight into the rigorous testing performed to ensure the quality of this compound.

Chemical Purity Determination by Gas Chromatography (GC)

A gas chromatography method is developed and validated for the purity analysis of L-valine methyl ester hydrochloride, a similar non-deuterated compound, which can be adapted for the deuterated analog.[2][3]

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : DB-624, 30 m length, 0.53 mm internal diameter, 1.0 µm film thickness.[3]

  • Carrier Gas : Nitrogen.[3]

  • Injector Temperature : 250 °C

  • Detector Temperature : 300 °C

  • Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.

  • Injection Volume : 1 µL

  • Data Analysis : The peak area of this compound is compared to the total area of all peaks to determine the chemical purity.

Isotopic Enrichment Analysis by Mass Spectrometry

A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry is employed. This method corrects for measurement errors and provides an uncertainty value for the determined enrichment.

  • Instrumentation : High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or EI).

  • Method :

    • Linearity Evaluation : The natural abundance (non-deuterated) Methyl L-valinate is injected at different concentrations to evaluate the linearity of the mass spectrometer.

    • Mass Cluster Purity : The purity of the mass cluster is determined using the natural abundance analog.

    • Theoretical Isotope Composition Calculation : The theoretical isotope distribution for this compound is calculated at various tentative isotopic enrichments.

    • 'Convoluted' Isotope Distribution Calculation : A convoluted isotope distribution is calculated for the labeled compound, taking into account the mass cluster purity determined with the natural abundance analog.

    • Comparison and Regression : The measured isotope distribution of the labeled compound is compared with the calculated distributions for different enrichments using linear regression to determine the final isotopic enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is used to confirm the structural integrity and the positions of the deuterium labels. A combination of ¹H NMR and ²H NMR can provide a comprehensive evaluation.

  • Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Protocol :

    • Sample Preparation : The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition : A standard one-dimensional proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

  • ²H NMR Protocol :

    • Data Acquisition : A deuterium NMR spectrum is acquired to directly observe the deuterium signals, confirming the presence and chemical environment of the deuterium atoms.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

The analysis of residual solvents is performed according to the United States Pharmacopeia (USP) general chapter <467>.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column : G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.

  • Carrier Gas : Nitrogen or Helium.

  • HS Autosampler Parameters :

    • Vial Equilibration Temperature : 80 °C

    • Vial Equilibration Time : 30 minutes

  • GC Parameters :

    • Injector Temperature : 140 °C

    • Detector Temperature : 250 °C

    • Oven Program : A suitable temperature program is used to separate the target residual solvents, for example, 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.

  • Sample Preparation : The sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).

  • Data Analysis : The peak areas of any detected solvents are compared to the peak areas of a standard solution containing known amounts of the residual solvents to quantify their levels.

Visualizations

The following diagrams illustrate key aspects of the analysis and identity of this compound.

Chemical Structure of this compound cluster_0 This compound img

Caption: Chemical structure of this compound.

Certificate_of_Analysis_Workflow Sample Receipt of This compound Sample Physical Physical Examination (Appearance, Color) Sample->Physical Purity Chemical & Enantiomeric Purity Analysis (GC/HPLC) Sample->Purity Isotopic Isotopic Enrichment Analysis (MS, NMR) Sample->Isotopic Residual Residual Solvent Analysis (GC-HS) Sample->Residual Water Water Content (Karl Fischer) Sample->Water CoA Generation of Certificate of Analysis Physical->CoA Purity->CoA Isotopic->CoA Residual->CoA Water->CoA Release Product Release CoA->Release

Caption: Workflow for generating a Certificate of Analysis.

Isotopic_Enrichment_Logic MS_Analysis Mass Spectrometry Analysis Measured_Distribution Measure Isotopic Distribution of d8-Compound MS_Analysis->Measured_Distribution Natural_Abundance Analyze Natural Abundance Compound MS_Analysis->Natural_Abundance Comparison Compare Measured vs. Theoretical Distributions Measured_Distribution->Comparison Theoretical_Distribution Calculate Theoretical Isotopic Distributions Natural_Abundance->Theoretical_Distribution Theoretical_Distribution->Comparison Enrichment_Value Determine Isotopic Enrichment (%) Comparison->Enrichment_Value

Caption: Logical flow for determining isotopic enrichment.

References

Commercial Suppliers and Synthesis of Methyl L-valinate-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for Methyl L-valinate-d8, a deuterated stable isotope-labeled amino acid ester of significant interest in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The following table summarizes the key information for commercially available this compound and its precursor, L-valine-d8. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.

Product NameSupplierCatalog NumberPurity/Isotopic EnrichmentNotes
This compoundMedchemExpressHY-W037443SNot specifiedLabeled as a stable isotope for research use.[1]
L-valine-d8Cayman Chemical34830≥99% deuterated forms (d1-d8)Provided as a solid.[2]
L-valine-d8Simson PharmaNot specifiedNot specifiedAccompanied by a Certificate of Analysis.[3]
L-Valine (3-D, 98%)Cambridge Isotope LaboratoriesDLM-7732-198%Deuterated at the 3-position.[4]

Synthesis of this compound

The synthesis of this compound can be approached in two primary ways: direct deuteration of Methyl L-valinate or a two-step process involving the deuteration of L-valine followed by esterification. The latter approach is often more common due to the availability of deuterated L-valine.

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of this compound, starting from L-valine.

Synthesis_Workflow cluster_deuteration Deuteration of L-Valine cluster_esterification Esterification L_Valine L-Valine Deuteration Deuteration Reaction (e.g., H/D exchange) L_Valine->Deuteration L_Valine_d8 L-Valine-d8 Deuteration->L_Valine_d8 Esterification Esterification Reaction (e.g., with Methanol (B129727)/TMSCl) L_Valine_d8->Esterification Methyl_L_valinate_d8 This compound Esterification->Methyl_L_valinate_d8

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

1. Biocatalytic Deuteration of L-Valine Methyl Ester

A biocatalytic approach offers high stereoselectivity and mild reaction conditions. An evolved α-oxoamine synthase, SxtA AONS, can be used to produce a range of α-2H amino acid esters directly in D₂O.[5]

  • Materials:

  • Procedure:

    • Prepare a reaction mixture containing L-valine methyl ester and the SxtA AONS enzyme in D₂O-based buffer.

    • Incubate the reaction mixture, typically overnight.[5]

    • Monitor the progress of the reaction for deuterium incorporation using techniques such as mass spectrometry.

    • Upon completion, the deuterated product can be purified using standard chromatographic techniques.

2. Chemical Synthesis via H/D Exchange and Esterification

A chemical approach involves the deuteration of the amino acid followed by esterification.

  • Part A: Deuteration of L-Valine A direct deuteration method can be employed using a high-pressure reactor.[6]

    • Materials:

      • L-valine

      • Deuterium oxide (D₂O)

      • Autoclave-type high-pressure reactor

    • Procedure:

      • Seal a mixture of L-valine in D₂O within the high-pressure reactor.

      • Heat the reactor to a specified temperature (e.g., 200 °C) for a designated time (e.g., 24 hours).[6]

      • After cooling, recover the deuterated L-valine.

  • Part B: Esterification of L-Valine-d8 A convenient and efficient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol.[7][8]

    • Materials:

      • L-valine-d8

      • Methanol (anhydrous)

      • Trimethylchlorosilane (freshly distilled)

    • Procedure:

      • To a round bottom flask containing L-valine-d8 (0.1 mol), slowly add freshly distilled chlorotrimethylsilane (B32843) (0.2 mol) and stir with a magnetic stirrer.[8]

      • Add methanol (100 mL) to the mixture and continue stirring at room temperature.[8]

      • Monitor the reaction completion using Thin Layer Chromatography (TLC).

      • Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the product, this compound hydrochloride.[8]

The following diagram outlines the experimental workflow for the chemical synthesis of this compound.

Chemical_Synthesis_Workflow cluster_deuteration_step Deuteration Step cluster_esterification_step Esterification Step Start_Deuteration L-Valine in D₂O High_Pressure_Reaction High-Pressure Reactor (e.g., 200°C, 24h) Start_Deuteration->High_Pressure_Reaction Product_Deuteration L-Valine-d8 High_Pressure_Reaction->Product_Deuteration Start_Esterification L-Valine-d8 in Methanol Product_Deuteration->Start_Esterification Add_TMSCl Add Trimethylchlorosilane (TMSCl) Start_Esterification->Add_TMSCl Stir_RT Stir at Room Temperature Add_TMSCl->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Evaporation Rotary Evaporation Monitor_TLC->Evaporation Final_Product This compound HCl Evaporation->Final_Product

Caption: Experimental workflow for the chemical synthesis of this compound.

References

Methodological & Application

Application Note: Quantification of Methyl L-valinate in Biological Matrices using Methyl L-valinate-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy metabolism, and as a signaling molecule, notably in the activation of the mTOR pathway which is central to cell growth and proliferation. Accurate quantification of valine and its derivatives in biological matrices is crucial for metabolic studies, nutritional research, and in the development of therapeutics targeting amino acid metabolism. Methyl L-valinate is a derivative of valine often used in research and as a building block in chemical synthesis.

This application note provides a detailed protocol for the sensitive and selective quantification of Methyl L-valinate in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Methyl L-valinate-d8. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[1][2][3][4]

Principle of the Method

The method employs a straightforward protein precipitation step to extract Methyl L-valinate and the internal standard, this compound, from the plasma matrix. The analytes are then separated using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like amino acid derivatives.[1] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of Methyl L-valinate in unknown samples.

Materials and Reagents

  • Methyl L-valinate analytical standard

  • This compound (deuterated internal standard)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 5% (w/v) Sulfosalicylic acid (SSA) solution

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Experimental Protocols

Preparation of Standard and Internal Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Methyl L-valinate and this compound in methanol (B129727) to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions (for Calibration Curve):

  • Prepare a series of working standard solutions by serially diluting the Methyl L-valinate stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution (50 ng/mL):

  • Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL. This solution will be used for spiking all calibration standards, quality controls, and unknown samples.

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the appropriate matrix (e.g., human plasma) into each tube. For calibration standards, use a surrogate matrix if the endogenous levels of the analyte are significant.

  • Spike 10 µL of the respective Methyl L-valinate working standard solution into the calibration curve tubes. For QCs and unknown samples, spike 10 µL of the 50:50 acetonitrile/water mixture.

  • Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes.

  • Vortex briefly to mix.

  • Add 150 µL of 5% sulfosalicylic acid solution to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
MRM Transitions See Table 1 below

Table 1: Predicted Multiple Reaction Monitoring (MRM) Transitions

Note: These are predicted transitions based on the molecular weights and common fragmentation patterns of amino acid esters. Optimal transitions and collision energies should be determined experimentally on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Methyl L-valinate132.176.110015
This compound140.184.110015

Data Presentation

The following table summarizes the expected performance characteristics of the method. These values are typical for validated LC-MS/MS assays for small molecules and should be established during method validation.

Table 2: Typical Method Performance Characteristics

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quant. 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect Monitored and compensated by IS
Recovery Consistent and reproducible

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Methyl L-valinate Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike_IS Spike Internal Standard (this compound) Sample->Spike_IS Spike_Std Spike Standard (for Calibrators) or Blank (for Samples) Spike_IS->Spike_Std Precipitate Protein Precipitation (150 µL 5% SSA) Spike_Std->Precipitate Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL onto HILIC Column Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Methyl L-valinate Calibrate->Quantify G Valine's Role in mTORC1 Activation Valine Valine Ragulator Ragulator Valine->Ragulator activates RagA_B RagA/B (GTP) Ragulator->RagA_B promotes GTP loading mTORC1 mTORC1 RagA_B->mTORC1 RagC_D RagC/D (GDP) RagC_D->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis relieves inhibition of

References

Application Notes and Protocols for the Derivatization of Methyl L-valinate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of methyl L-valinate for analysis by gas chromatography (GC). The primary method described is a two-step process involving esterification of L-valine followed by acylation of the resulting methyl L-valinate. This derivatization is essential to increase the volatility and thermal stability of the amino acid ester, enabling its separation and quantification by GC. These methods are particularly relevant for chiral analysis to determine enantiomeric purity.

Introduction

L-valine and its esters are important chiral building blocks in the synthesis of many pharmaceutical compounds. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity. However, amino acids and their esters possess polar functional groups (amino and carboxyl groups) that result in low volatility and poor chromatographic performance. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile functional groups, making them amenable to GC analysis.

The most common derivatization strategy for amino acids for GC analysis is a two-step process:

  • Esterification: The carboxyl group is converted to an ester, typically a methyl ester, by reaction with an alcohol in the presence of an acid catalyst.

  • Acylation: The amino group is converted to an amide by reaction with an acylating agent.

This application note focuses on the preparation of N-trifluoroacetyl-L-valine methyl ester, a derivative that exhibits excellent chromatographic properties and is suitable for both achiral and chiral GC analysis.

Experimental Protocols

Two-Step Derivatization of L-valine to N-trifluoroacetyl-L-valine methyl ester

This protocol describes the conversion of L-valine to its volatile N-trifluoroacetyl methyl ester derivative.

Materials:

  • L-valine

  • Methanol (B129727) (anhydrous)

  • Acetyl chloride (AcCl)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Dichloromethane (DCM, anhydrous)

  • Nitrogen gas (for drying)

  • Reaction vials (2 mL) with screw caps (B75204) and PTFE septa

  • Heating block or oven

  • Vortex mixer

Protocol:

Step 1: Esterification to Methyl L-valinate

  • Weigh approximately 1 mg of L-valine into a 2 mL reaction vial.

  • Prepare the esterification reagent by carefully adding 1 part acetyl chloride to 4 parts anhydrous methanol (v/v) in a separate container. Caution: This reaction is exothermic and should be performed in a fume hood.

  • Add 200 µL of the freshly prepared methanol/acetyl chloride solution to the reaction vial containing the L-valine.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the reaction mixture at 110°C for 1 hour in a heating block or oven[1].

  • After heating, cool the vial to room temperature.

  • Dry the sample completely under a gentle stream of nitrogen gas.

Step 2: Acylation to N-trifluoroacetyl-L-valine methyl ester

  • To the dried residue of methyl L-valinate, add 100 µL of anhydrous dichloromethane.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the reaction mixture at 60°C for 15 minutes[2].

  • After heating, cool the vial to room temperature.

  • The sample is now ready for GC analysis. The final volume can be adjusted with a suitable solvent (e.g., dichloromethane) if necessary.

dot graph ER { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

DerivatizationWorkflow

Gas Chromatography Conditions

The following are suggested starting conditions for the GC analysis of N-trifluoroacetyl-L-valine methyl ester. Optimization may be required based on the specific instrument and column used.

Achiral Analysis:

  • GC System: Gas chromatograph with Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

Chiral Analysis for Enantiomeric Separation:

  • GC System: Gas chromatograph with Flame Ionization Detector (FID)

  • Chiral Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or Chirasil-L-Val column are recommended for the separation of N-trifluoroacetyl amino acid methyl esters[3][4][5].

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium at a constant pressure (e.g., 30 psi).

  • Oven Temperature: Isothermal at 140°C is a good starting point for proline enantiomers and can be adapted for valine. A temperature ramp may be necessary to optimize separation.

  • Injection Volume: 1 µL

  • Split Ratio: 80:1

Data Presentation

The following tables summarize typical quantitative data for the GC analysis of amino acid derivatives. While specific data for N-trifluoroacetyl-L-valine methyl ester is limited in the literature, the provided values for related compounds offer a reasonable expectation of performance.

Table 1: Method Validation Data for GC Analysis of L-valine Methyl Ester Hydrochloride (Underivatized)

ParameterResultReference
Limit of Detection (LOD)Not specified[1]
Limit of Quantification (LOQ)100 µg/mL[1]
Linearity RangeNot specified[1]
Precision (RSD%)< 2%[1]
Accuracy (Recovery %)98-102%[1]

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for D-Amino Acids after Derivatization with Methyl Chloroformate/Methanol

D-Amino AcidLOD (nM)LOQ (µM)Reference
D-Alanine3.20.031[3][4]
D-ValineNot specifiedNot specified[3][4]
D-Proline4461.95[3][4]
D-Threonine18.50.091[3][4]
D-Aspartic Acid13.90.068[3][4]

Table 3: Linearity Data for Target Compounds in a Two-Step Derivatization Method

Compound ClassConcentration Range (ng/mL)Correlation Coefficient (r)Reference
Amino Acids10 - 5000.938 - 0.999[2]

Logical Relationships and Workflows

dot graph ER { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

AnalyticalWorkflow

Conclusion

The described two-step derivatization protocol for L-valine provides a reliable method for preparing volatile derivatives suitable for GC analysis. The resulting N-trifluoroacetyl-L-valine methyl ester can be analyzed on both achiral and chiral stationary phases to determine purity and enantiomeric excess. The provided GC conditions and quantitative data serve as a strong starting point for method development and validation in research and industrial settings. Proper optimization of the derivatization and chromatographic parameters is crucial for achieving accurate and reproducible results.

References

Application Note: Quantification of L-valine in Human Plasma Using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the accurate and precise quantification of L-valine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Methyl L-valinate-d8 as an internal standard.

Principle of the Method

This method utilizes a stable isotope dilution technique coupled with LC-MS/MS for the selective and sensitive quantification of L-valine. Plasma samples are first deproteinized. An internal standard, this compound, a deuterated analog of the analyte, is added to the samples prior to analysis.[1][2][3] The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high accuracy and precision.[4][5] The separation of L-valine is achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar compounds like amino acids, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • L-valine standard (≥98% purity)

  • This compound (≥98% purity, deuterated)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Sulfosalicylic acid

  • Human plasma (K2-EDTA)

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation and Analytical Conditions

3.1. Liquid Chromatography (LC) System

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or equivalent HILIC column.

  • Mobile Phase A: 100 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

3.2. Mass Spectrometry (MS) System

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3.3. Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-valine118.172.4
This compound126.2 (approx.)77.4 (approx.)

Note: The exact m/z for this compound may vary slightly based on the specific deuteration pattern. The transition for L-valine is based on published data.

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-valine and this compound in a suitable solvent (e.g., water or 0.1% formic acid in water).

  • Working Standard Solutions: Prepare serial dilutions of the L-valine stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 250 µmol/L) with the same diluent as the calibration standards.

4.2. Sample Preparation

  • Aliquot 100 µL of human plasma, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of 30% sulfosalicylic acid to each tube to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a new tube.

  • Add 450 µL of the internal standard working solution.

  • Vortex for 30 seconds and transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Method Validation Data

The following tables summarize typical performance characteristics of this analytical method.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range1 - 500 µmol/L
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 µmol/L
Upper Limit of Quantification (ULOQ)500 µmol/L

LLOQ is defined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and with accuracy and precision within ±20%.

Table 2: Accuracy and Precision

QC LevelConcentration (µmol/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC10< 15%< 15%± 15%
Medium QC100< 15%< 15%± 15%
High QC400< 15%< 15%± 15%

%CV (Coefficient of Variation) and % Bias should be within acceptable limits as per regulatory guidelines.

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery> 85%
Matrix EffectMinimal (< 15%)

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_SSA Add 10 µL 30% SSA Sample->Add_SSA Vortex1 Vortex 30s Add_SSA->Vortex1 Incubate Incubate 4°C, 30 min Vortex1->Incubate Centrifuge Centrifuge 12,000 rpm, 5 min Incubate->Centrifuge Supernatant Collect Supernatant (50 µL) Centrifuge->Supernatant Add_IS Add 450 µL Internal Standard Supernatant->Add_IS Vortex2 Vortex 30s Add_IS->Vortex2 Final_Sample Transfer to Vial Vortex2->Final_Sample LC_Injection Inject 5 µL Final_Sample->LC_Injection HILIC_Sep HILIC Separation LC_Injection->HILIC_Sep ESI Positive ESI HILIC_Sep->ESI MRM_Detection MRM Detection ESI->MRM_Detection Integration Peak Integration MRM_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for L-valine quantification.

L-valine and mTOR Signaling Pathway

L-valine, as a branched-chain amino acid (BCAA), plays a crucial role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by amino acids is a complex process that involves the Rag GTPases and translocation of mTORC1 to the lysosomal surface.

G cluster_mTOR mTORC1 Signaling Valine L-valine Rag Rag GTPases Valine->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits to lysosome & activates S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Protein_Synthesis Protein Synthesis (e.g., α-Casein) S6K1->Protein_Synthesis promotes EBP1->Protein_Synthesis inhibits

Caption: L-valine activation of the mTOR signaling pathway.

References

Application Notes and Protocols: Using Methyl L-valinate-d8 for Amino acid Profiling in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino acids are fundamental components of cell culture media, serving not only as building blocks for protein synthesis but also as key players in cellular energy metabolism and signaling pathways. The precise monitoring of amino acid concentrations in both fresh and spent media is crucial for optimizing cell culture processes, ensuring product quality in biopharmaceutical production, and understanding cellular physiology in research settings.[1] Stable isotope-labeled compounds, such as Methyl L-valinate-d8, are powerful tools for accurate and robust quantification of amino acids in complex biological matrices.[2] This deuterated analog of methyl L-valinate serves as an ideal internal standard in mass spectrometry-based analytical methods, correcting for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in amino acid profiling of cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS). These guidelines are intended for researchers, scientists, and drug development professionals working in cell culture and metabolomics.

Application: Monitoring Valine Metabolism in Cancer Cell Lines

Branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, play a multifaceted role in cancer biology.[3][4][5] Altered BCAA metabolism has been implicated in the progression of various cancers, where these amino acids can fuel the tricarboxylic acid (TCA) cycle and activate pro-growth signaling pathways such as mTOR.[4] For instance, studies have shown that T-cell acute lymphoblastic leukemia is highly dependent on a consistent supply of valine for its growth and proliferation. Therefore, accurately monitoring valine uptake and its metabolic fate is critical for understanding and potentially targeting cancer metabolism.

This compound can be employed as an internal standard for the precise quantification of valine in cell culture media, enabling researchers to study the kinetics of valine consumption by cancer cells. This data, in conjunction with metabolic flux analysis using other stable isotope tracers like ¹³C-glucose or ¹⁵N-glutamine, can provide a comprehensive picture of how cancer cells reprogram their metabolism.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from amino acid profiling of cell culture media using LC-MS with a stable isotope-labeled internal standard like this compound. The data presented here is a representative example and actual concentrations may vary depending on the cell line, media formulation, and culture conditions.

Table 1: Amino Acid Concentrations in Fresh and Spent Cell Culture Media (CHO Cells)

Amino AcidFresh Medium (µM)Spent Medium (48h) (µM)% Change
L-Alanine150250+66.7%
L-Arginine400250-37.5%
L-Asparagine300150-50.0%
L-Aspartic Acid200100-50.0%
L-Glutamic Acid15050-66.7%
L-Glutamine4000500-87.5%
Glycine250350+40.0%
L-Histidine200180-10.0%
L-Isoleucine800400-50.0%
L-Leucine800350-56.3%
L-Lysine800600-25.0%
L-Methionine200100-50.0%
L-Phenylalanine400300-25.0%
L-Proline300200-33.3%
L-Serine300150-50.0%
L-Threonine600400-33.3%
L-Tryptophan10050-50.0%
L-Tyrosine300200-33.3%
L-Valine 800 300 -62.5%

Table 2: Linearity and Precision for L-Valine Quantification

ParameterValue
Linearity Range0.1 - 1000 µM
> 0.995
Precision (Intra-day, %RSD)< 5%
Precision (Inter-day, %RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: Sample Preparation for Amino Acid Analysis of Cell Culture Media

Materials:

  • Cell culture medium (fresh and spent)

  • This compound solution (1 mM in 0.1 N HCl)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF)

  • Autosampler vials

Procedure:

  • Sample Collection: Collect 1 mL of cell culture supernatant by centrifuging the cell suspension at 300 x g for 5 minutes at 4°C.

  • Internal Standard Spiking: Add 10 µL of 1 mM this compound solution to 990 µL of the cell culture supernatant to achieve a final concentration of 10 µM. Vortex briefly to mix.

  • Protein Precipitation: Add 2 volumes of ice-cold acetonitrile (2 mL) to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex for 1 minute to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Method for Amino Acid Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: HILIC column (e.g., Agilent AdvanceBio MS Spent Media, 2.1 x 150 mm, 2.7 µm) or a suitable reversed-phase column for underivatized amino acids.[4]

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in water, pH 9 (adjusted with ammonium hydroxide).[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-2 min: 90% B

    • 2-12 min: 90% to 50% B

    • 12-15 min: 50% B

    • 15-16 min: 50% to 90% B

    • 16-20 min: 90% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions:

    • L-Valine: Precursor ion (m/z) 118.1 -> Product ion (m/z) 72.1

    • This compound: Precursor ion (m/z) 140.2 -> Product ion (m/z) 80.1

    • Note: MRM transitions for other amino acids should be optimized based on the specific instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture sample_collection 2. Collect Supernatant cell_culture->sample_collection add_is 3. Spike with This compound sample_collection->add_is protein_precipitation 4. Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation 5. Centrifugation protein_precipitation->centrifugation evaporation 6. Evaporation centrifugation->evaporation reconstitution 7. Reconstitution evaporation->reconstitution filtration 8. Filtration reconstitution->filtration lc_ms 9. LC-MS/MS Analysis filtration->lc_ms data_processing 10. Data Processing (Peak Integration) lc_ms->data_processing quantification 11. Quantification (Internal Standard Method) data_processing->quantification data_analysis 12. Data Analysis & Interpretation quantification->data_analysis

Caption: Experimental workflow for amino acid profiling.

valine_metabolism_pathway extracellular_valine Extracellular Valine intracellular_valine Intracellular Valine extracellular_valine->intracellular_valine Amino Acid Transporters bc_keto_acid α-Ketoisovalerate intracellular_valine->bc_keto_acid mTORC1 mTORC1 Signaling intracellular_valine->mTORC1 protein_synthesis Protein Synthesis intracellular_valine->protein_synthesis bcat BCAT1/2 glutamate Glutamate bcat->glutamate bcat->bc_keto_acid alpha_kg α-Ketoglutarate alpha_kg->glutamate propionyl_coa Propionyl-CoA bc_keto_acid->propionyl_coa bckdh BCKDH bckdh->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca_cycle TCA Cycle succinyl_coa->tca_cycle cell_growth Cell Growth & Proliferation tca_cycle->cell_growth mTORC1->cell_growth protein_synthesis->cell_growth

Caption: Valine metabolism and its role in cancer cell growth.

References

Application Note: Chiral Separation and Quantification of Valine Enantiomers by GC-MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of D- and L-valine enantiomers using gas chromatography-mass spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, L-Valine-d8, for accurate quantification via the isotope dilution technique. Prior to analysis, the valine enantiomers are derivatized using ethyl chloroformate to enhance volatility and improve chromatographic performance. Separation is achieved on a Chirasil-L-Val capillary column, which provides excellent resolution of the derivatized enantiomers. This method is highly suitable for researchers, scientists, and drug development professionals requiring accurate determination of valine enantiomeric purity in various matrices.

Introduction

Valine is an essential branched-chain amino acid with a single chiral center, existing as L-valine and D-valine enantiomers. While L-valine is a fundamental component of proteins, the presence and concentration of D-valine are of increasing interest in pharmaceutical and biomedical fields. D-amino acids can act as biomarkers for certain diseases and are crucial in the synthesis of peptide-based drugs and antibiotics. Consequently, the ability to accurately separate and quantify these enantiomers is critical for quality control in drug manufacturing and for clinical research.

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method that combines the high resolving power of a chiral stationary phase with the accuracy of stable isotope dilution for the precise quantification of valine enantiomers.

Principle of the Method

The analytical workflow involves two primary stages: sample preparation and instrumental analysis.

  • Derivatization: The amino and carboxylic acid groups of valine are non-volatile. A derivatization step using ethyl chloroformate (ECF) in an ethanol/pyridine solution converts D-valine, L-valine, and the L-valine-d8 internal standard into their volatile N-ethoxycarbonyl ethyl ester derivatives. This reaction is rapid and efficient, producing derivatives suitable for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The enantiomers are separated on a Chirasil-L-Val chiral capillary column. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity by monitoring specific, characteristic fragment ions for each analyte and the internal standard. Quantification is achieved by calculating the peak area ratio of the endogenous valine enantiomer to the deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • L-Valine (≥99% purity)

  • D-Valine (≥99% purity)

  • L-Valine-d8 (deuterated internal standard, ≥98 atom % D)[1]

  • Ethyl Chloroformate (ECF), derivatization grade

  • Pyridine, anhydrous

  • Ethanol, absolute

  • Toluene (B28343), HPLC grade

  • Hydrochloric Acid (0.1 M)

  • Deionized Water

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of L-valine, D-valine, and L-valine-d8 in 0.1 M HCl.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of L-valine-d8 internal standard (e.g., final concentration of 10 µg/mL) with varying concentrations of D-valine and L-valine (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For analysis of an unknown sample, add a known volume of the sample to a vial.

    • Spike the sample with the L-valine-d8 internal standard to a final concentration of 10 µg/mL.

Derivatization Protocol
  • Pipette 100 µL of the standard solution or sample into a 2 mL glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 50°C.

  • Add 100 µL of a freshly prepared solution of ethanol/pyridine (4:1, v/v). Vortex for 30 seconds.

  • Add 10 µL of ethyl chloroformate (ECF). Cap the vial immediately and vortex for 1 minute. An exothermic reaction will occur.

  • Add 200 µL of toluene and 100 µL of deionized water. Vortex vigorously for 1 minute to extract the derivatives into the organic phase.

  • Centrifuge at 2,000 x g for 5 minutes to ensure phase separation.

  • Carefully transfer the upper organic (toluene) layer to a new autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following tables summarize the instrumental parameters for the GC-MS analysis.

Table 1: Gas Chromatograph and Mass Spectrometer Conditions

ParameterValue
GC System Agilent 8890 GC or equivalent
Chiral Column Agilent J&W CP-Chirasil-L-Val, 25 m x 0.25 mm ID, 0.12 µm film thickness[2][3]
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injection Volume 1 µL
Injector Split/Splitless, operated in Split mode (20:1 ratio)
Injector Temp. 250°C
Oven Program Initial: 100°C (hold 1 min), Ramp: 4°C/min to 180°C, Ramp 2: 20°C/min to 220°C (hold 2 min)[4]
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)[1]

Table 2: Selected Ion Monitoring (SIM) Parameters

The primary fragment monitored corresponds to the loss of the ethoxycarbonyl group ([M-COOC₂H₅]⁺) from the derivatized molecule.

Analyte (as ECF derivative)Precursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
D-Valine / L-Valine 217144116
L-Valine-d8 (IS) 225152124

Results and Data Presentation

Chromatographic Separation

The Chirasil-L-Val column provides baseline separation of the derivatized D- and L-valine enantiomers. On this L-valine-based stationary phase, the D-enantiomer typically elutes before the L-enantiomer. Representative retention times are presented in Table 3.

Table 3: Representative Chromatographic Data

Compound (ECF Derivative)Expected Retention Time (min)
D-Valine~15.2
L-Valine~15.8
L-Valine-d8 (IS)~15.75

Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and exact analytical parameters.

Quantitative Performance

The method demonstrates excellent linearity and sensitivity for the quantification of both D- and L-valine.

Table 4: Method Performance Characteristics

ParameterD-ValineL-Valine
Linear Range (µg/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) 0.03 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.1 µg/mL
Precision (%RSD, n=6) < 5%< 5%
Accuracy (% Recovery) 96 - 104%97 - 105%

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind the quantification strategy.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Stock Solutions (D-Val, L-Val) p4 Spike IS into Standards & Samples p1->p4 p2 Internal Standard (L-Valine-d8) p2->p4 p3 Sample Matrix p3->p4 d1 Dry Down p4->d1 d2 Add EtOH/Pyridine d1->d2 d3 Add Ethyl Chloroformate (ECF) d2->d3 d4 Liquid-Liquid Extraction with Toluene d3->d4 a1 Inject Toluene Layer d4->a1 a2 GC-MS Analysis (Chirasil-L-Val Column) a1->a2 a3 MS Detection (SIM Mode) a2->a3 dp1 Integrate Peak Areas (Quantifier Ions) a3->dp1 dp2 Calculate Area Ratios (Analyte / IS) dp1->dp2 dp3 Quantify using Calibration Curve dp2->dp3 quantification_logic cluster_known Known Quantities cluster_measured Measured Signals (GC-MS) cluster_calc Calculation & Calibration cluster_result Final Result known_is Concentration of L-Valine-d8 (IS) [IS]known ratio Calculate Response Ratio (Area_Analyte / Area_IS) known_is->ratio known_cal Concentration of Analyte in Calibrators [Analyte]cal plot Plot: Response Ratio vs. [Analyte]cal known_cal->plot area_is Peak Area of IS (Area_IS) area_is->ratio area_analyte Peak Area of Analyte (Area_Analyte) area_analyte->ratio ratio->plot curve Generate Calibration Curve y = mx + c plot->curve unknown Calculate Unknown Concentration [Analyte]unknown from its measured Response Ratio curve->unknown

References

Application of Methyl L-valinate-d8 in Newborn Screening Assays for Maple Syrup Urine Disease (MSUD)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Newborn screening is a critical public health program aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. One such group of disorders is aminoacidopathies, which result from the body's inability to metabolize specific amino acids. Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the branched-chain alpha-ketoacid dehydrogenase complex. This enzymatic deficiency leads to the accumulation of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine in blood and urine, which can cause severe neurological damage, developmental delays, and even death if left untreated.

The primary method for newborn screening of MSUD is the analysis of amino acids in dried blood spots (DBS) using tandem mass spectrometry (MS/MS). This sensitive and high-throughput technique allows for the simultaneous quantification of multiple analytes. To ensure the accuracy and reliability of these measurements, stable isotope-labeled internal standards are employed. Methyl L-valinate-d8, a deuterated form of the methyl ester of L-valine, serves as an ideal internal standard for the quantification of L-valine in DBS samples. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This application note provides a detailed protocol for the use of this compound in a newborn screening assay for MSUD using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

A dried blood spot from a newborn screening card is punched and the amino acids, including L-valine, are extracted. A known amount of an internal standard solution containing this compound is added to the extraction solvent. The use of an internal standard is crucial to correct for variations in sample extraction efficiency, matrix effects, and instrument response. Following extraction, the sample is analyzed by LC-MS/MS. The analytes are separated chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of L-valine in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Data Presentation

The use of a deuterated internal standard like this compound is essential for achieving accurate and precise quantification of L-valine in complex matrices such as dried blood spots. The following tables summarize the expected performance characteristics of an LC-MS/MS method for the analysis of L-valine using a deuterated internal standard.

Table 1: Linearity of L-valine Measurement

AnalyteLinear Range (µmol/L)Correlation Coefficient (r²)
L-Valine10 - 2000> 0.995

Table 2: Precision of L-valine Measurement

AnalyteConcentration LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)
L-ValineLow QC (50 µmol/L)< 10%< 15%
Medium QC (250 µmol/L)< 10%< 15%
High QC (1000 µmol/L)< 10%< 15%

Table 3: Accuracy (Recovery) of L-valine Measurement

AnalyteSpiked Concentration (µmol/L)Mean Recovery (%)
L-Valine7595 - 105%
50097 - 103%
150098 - 102%

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • L-Valine (Analytical Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Dried blood spot punches (3 mm)

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with methanol. The final concentration in the extraction solution should be optimized based on the instrument's sensitivity.

  • L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-valine in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-valine into pooled blood before spotting on filter paper to create calibrator DBS cards. The concentration range should cover the expected clinical range for L-valine.

  • Quality Control (QC) Samples: Prepare low, medium, and high QC samples in a similar manner to the calibration standards.

  • Extraction Solution: Prepare a solution of 80:20 (v/v) methanol:water containing the Internal Standard Working Solution at the optimized concentration.

Sample Preparation
  • Punch a 3 mm disc from the dried blood spot sample into a well of a 96-well microtiter plate.

  • To each well, add 100 µL of the Extraction Solution containing this compound.

  • Seal the plate and shake for 30 minutes at room temperature.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Seal the plate and vortex briefly before placing it in the autosampler of the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column. The total run time is typically 2-5 minutes per sample.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: The following are the expected precursor and product ions for L-valine and its deuterated internal standard.

Table 4: MRM Transitions for L-Valine and L-Valine-d8

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
L-Valine118.172.1
L-Valine-d8126.180.1

Note: The fragmentation of this compound is expected to involve the neutral loss of the methyl ester group (-OCH3, 31 Da) and the carboxylic acid group (-COOH, 45 Da), similar to the underivatized form. However, the optimal collision energy and specific product ions should be determined empirically. The transitions for L-Valine-d8 are provided as a starting point, and method optimization is recommended when using this compound.

Data Analysis

The concentration of L-valine in each sample is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of L-valine in the patient and QC samples is then determined from this curve.

Visualizations

Metabolic Pathway

MSUD Metabolic Pathway cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain α-Ketoacids Leucine Leucine BCAT Branched-chain aminotransferase Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT α-Ketoisocaproate α-Ketoisocaproate BCAT->α-Ketoisocaproate α-Keto-β-methylvalerate α-Keto-β-methylvalerate BCAT->α-Keto-β-methylvalerate α-Ketoisovalerate α-Ketoisovalerate BCAT->α-Ketoisovalerate BCKDH Branched-chain α-ketoacid dehydrogenase complex α-Ketoisocaproate->BCKDH α-Keto-β-methylvalerate->BCKDH α-Ketoisovalerate->BCKDH Block Metabolic Block in MSUD BCKDH->Block Further Metabolism Further Metabolism BCKDH->Further Metabolism Normal Metabolism Block->Further Metabolism Deficient in MSUD

Caption: Metabolic pathway of branched-chain amino acids and the enzymatic block in MSUD.

Experimental Workflow

Newborn Screening Workflow DBS_Sample Dried Blood Spot Sample Punch Punch 3mm Disc DBS_Sample->Punch Extraction Extraction with Methanol/Water + this compound (IS) Punch->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM) Reconstitution->LC_MSMS Data_Analysis Data Analysis: Peak Area Ratio (Analyte/IS) vs. Calibration Curve LC_MSMS->Data_Analysis Result Report L-valine Concentration Data_Analysis->Result

Caption: Experimental workflow for the analysis of L-valine in dried blood spots.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based newborn screening assays provides a robust and reliable method for the quantitative analysis of L-valine. This approach is essential for the early and accurate diagnosis of Maple Syrup Urine Disease, enabling timely intervention and improved clinical outcomes for affected infants. The detailed protocol and performance characteristics presented in this application note can serve as a valuable resource for clinical laboratories and researchers involved in newborn screening and the diagnosis of inborn errors of metabolism.

Troubleshooting & Optimization

Troubleshooting poor peak shape for Methyl L-valinate-d8 in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis of Methyl L-valinate-d8

Welcome to the technical support center for the GC-MS analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape and other analytical challenges.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar and active compounds like amino acid derivatives. It can lead to inaccurate integration and reduced resolution.[1][2]

Potential Causes and Solutions:

  • Active Sites in the Inlet or Column: this compound contains a secondary amine group that can interact with active sites (silanol groups) in the GC inlet liner or at the head of the column. This is a primary cause of peak tailing.[1]

    • Solution:

      • Use a Deactivated Inlet Liner: Replace the current liner with a new, deactivated one.[1] If the problem persists, consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.

      • Trim the Column: Cut 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues and active sites. Ensure the cut is clean and at a 90-degree angle.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

  • Improper Column Installation: If the column is not installed at the correct height in the inlet, it can create dead volume, leading to peak tailing.

    • Solution: Reinstall the column, ensuring it is positioned at the correct depth as specified by your GC manufacturer.

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites.

    • Solution: In addition to trimming the column, consider implementing a more rigorous sample preparation method to remove matrix interferences. Regular bake-outs of the column can also help.

  • Incompatibility between Analyte and Stationary Phase: If the polarity of the stationary phase is not well-matched to this compound, tailing can occur.

    • Solution: For a polar compound like this, a mid-polarity to polar stationary phase is generally recommended. If you are using a non-polar column, consider switching to a more appropriate phase.

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is sloped, is often an indication of column overload or an issue with the injection.

Potential Causes and Solutions:

  • Column Overload: Injecting too much analyte onto the column is a common cause of fronting.

    • Solution:

      • Dilute the Sample: Reduce the concentration of your sample.

      • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

      • Decrease Injection Volume: Reduce the volume of sample injected.

  • Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, it can cause the sample to move through the column too quickly without proper focusing, leading to fronting.

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of the injection solvent to ensure proper solvent and thermal focusing.

  • Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape, including fronting.

    • Solution: If possible, dissolve your sample in a solvent that is more compatible with the stationary phase.

Q3: I'm seeing split peaks for this compound. What should I do?

Split peaks can be caused by a variety of issues related to the injection and column.

Potential Causes and Solutions:

  • Improper Column Cut or Installation: A poor column cut or incorrect installation can create a turbulent flow path, leading to peak splitting.

    • Solution: Re-cut the column ensuring a clean, square cut, and reinstall it correctly in the inlet.

  • Contaminated or Active Liner: Similar to peak tailing, an active or contaminated liner can cause some analyte molecules to be retained longer, leading to a split peak.

    • Solution: Replace the inlet liner with a new, deactivated one.

  • Inlet Temperature Too Low: If the inlet temperature is not high enough to rapidly vaporize the sample, it can lead to a slow and incomplete transfer to the column, resulting in split peaks.

    • Solution: Increase the inlet temperature, but be careful not to exceed the thermal stability of this compound.

Quantitative Data Summary

The following table summarizes key chromatographic parameters for ideal versus poor peak shapes.

ParameterIdeal PeakTailing PeakFronting Peak
Tailing Factor (Tf) or Asymmetry Factor (As) 0.9 - 1.2> 1.5< 0.9
Appearance Symmetrical Gaussian shapeAsymmetrical with a "tail"Asymmetrical with a "front"
Resolution (Rs) > 1.5Can be significantly reducedCan be reduced
Integration Accuracy HighLow and variableLow and variable

Experimental Protocols

1. Inlet Liner Exchange Protocol

  • Cool Down: Set the inlet and oven temperatures to a safe handling temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off the main gas supply).

  • Vent the Mass Spectrometer: If applicable, follow the manufacturer's procedure to vent your MS.

  • Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Open the Inlet: Release the retaining nut for the inlet liner.

  • Remove the Old Liner: Use clean forceps to carefully remove the old liner and O-ring.

  • Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any residue or septum debris and clean if necessary with a solvent-moistened swab.

  • Install the New Liner: Place a new, deactivated liner and O-ring into the inlet.

  • Secure the Inlet: Tighten the retaining nut to the manufacturer's recommended torque.

  • Reinstall the Column: Reinstall the column to the correct depth and tighten the column nut.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on at the instrument and perform a leak check.

  • Heat the System and Equilibrate: Bring the inlet and oven back to their operating temperatures and allow the system to equilibrate before running a test sample.

2. Column Conditioning Protocol

  • Disconnect from Detector: Disconnect the column from the mass spectrometer to prevent contamination of the detector.

  • Set Carrier Gas Flow: Set a carrier gas flow rate of 1-2 mL/min.

  • Set Oven Temperature Program:

    • Start at a low temperature (e.g., 40-50°C) and hold for 15 minutes.

    • Ramp the temperature at 5-10°C/min to the conditioning temperature. The conditioning temperature should be about 20°C above the final temperature of your analytical method, but should not exceed the column's maximum operating temperature.

    • Hold at the conditioning temperature for 1-2 hours.

  • Cool Down and Reconnect: Cool the oven down, turn off the carrier gas flow at the instrument, and reconnect the column to the detector.

  • Equilibrate and Test: Restore the carrier gas flow, heat the system to your method's initial conditions, and run a blank or test sample to confirm performance.

Visualization

Below is a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) check_peak_shape Identify Peak Shape Issue start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting splitting Peak Splitting check_peak_shape->splitting Splitting check_liner Inspect and Replace Inlet Liner tailing->check_liner trim_column Trim 10-20 cm from Column Inlet check_liner->trim_column resolve Peak Shape Improved? check_liner->resolve check_installation Verify Correct Column Installation trim_column->check_installation condition_column Condition Column check_installation->condition_column condition_column->resolve check_overload Address Potential Column Overload (Dilute Sample, Increase Split) fronting->check_overload check_oven_temp Lower Initial Oven Temperature check_overload->check_oven_temp check_oven_temp->resolve check_cut Ensure Clean, Square Column Cut splitting->check_cut check_cut->check_liner success Problem Resolved resolve->success Yes further_investigation Further Investigation Needed (Consider Method Development, Different Column) resolve->further_investigation No

Caption: Troubleshooting workflow for poor GC-MS peak shape of this compound.

References

Minimizing matrix effects in biological samples with Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing matrix effects in biological samples using Methyl L-valinate-d8. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in bioanalysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate). This phenomenon, common in mass spectrometry, can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification of the analyte.

Q2: What is this compound, and how does it function as an internal standard?

This compound is a stable isotope-labeled (SIL) form of methyl L-valinate, containing eight deuterium (B1214612) atoms. It is used as an internal standard (IS) in mass spectrometry-based assays. Because it is chemically almost identical to its unlabeled counterpart, it co-elutes and experiences nearly the same matrix effects and variability during sample preparation and injection. By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, variations in signal can be normalized. The quantification is based on the ratio of the analyte's signal to the IS's signal, which corrects for losses and fluctuations.

Q3: Why use a stable isotope-labeled internal standard (SIL IS)?

SIL internal standards are considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: They behave nearly identically to the analyte during sample extraction, chromatography, and ionization.

  • Co-elution: They typically co-elute with the analyte, ensuring they experience the same matrix effects at the same time.

  • Correction for Variability: They effectively correct for variability in sample preparation (recovery), injection volume, and ionization efficiency.

Q4: When is it appropriate to use a "non-analogous" IS like this compound?

While the ideal IS is the SIL version of the specific analyte being measured, this is not always available or cost-effective. A non-analogous IS like this compound can be a practical choice when:

  • Analyzing endogenous small molecules like amino acids where Methyl L-valinate is part of the target panel.

  • A cost-effective, generic SIL IS is needed for a method analyzing compounds with similar functional groups or chromatographic behavior.

  • The early stages of method development require a readily available SIL IS before a custom one is synthesized.

It is critical, however, to validate its performance to ensure it adequately mimics the analyte's behavior.

Troubleshooting Guide

Problem: High variability or poor accuracy in my results despite using this compound.

High variability in the analyte-to-internal-standard response ratio is a common issue that often points to matrix effects or inconsistencies in sample handling. The following guide addresses specific symptoms and provides actionable solutions.

Q: My analyte/IS ratio is highly variable across a single run. What should I investigate?

A: High variability in the analyte-to-IS ratio suggests that the IS is not adequately correcting for fluctuations. This can happen for several reasons. First, ensure that the IS is added precisely and consistently to every sample at the earliest possible stage.[1][2] Automated liquid handlers can minimize this type of error. Second, inadequate vortexing or mixing after IS addition can lead to non-homogenous samples. Finally, if this compound has significantly different chemical properties from your analyte, it may not track the analyte's behavior consistently during sample preparation, especially if extraction efficiency is variable.

Troubleshooting_Analyte_IS_Ratio_Variability start High Analyte/IS Ratio Variability check_is_addition Is IS addition precise and early? start->check_is_addition check_mixing Is sample mixing (vortex) adequate? check_is_addition->check_mixing Yes improve_pipetting Solution: Use calibrated pipettes or automation. check_is_addition->improve_pipetting No check_extraction Does IS track analyte during extraction? check_mixing->check_extraction Yes optimize_mixing Solution: Increase vortex time/speed. Ensure full homogenization. check_mixing->optimize_mixing No revalidate_is Solution: Re-evaluate IS suitability. Optimize extraction for both compounds. check_extraction->revalidate_is No resolved Problem Resolved check_extraction->resolved Yes improve_pipetting->resolved optimize_mixing->resolved revalidate_is->resolved

Troubleshooting workflow for high Analyte/IS ratio variability.

Q: I'm observing significant ion suppression. How can I improve my method?

A: Ion suppression is a clear indicator of a matrix effect where co-eluting endogenous components interfere with the ionization of your analyte and IS. The most effective way to combat this is by improving the sample cleanup process.[3][4][5][6][7][8] Simple protein precipitation (PPT) is often insufficient for removing phospholipids, a major cause of ion suppression in plasma samples. Consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[3][5][9] Additionally, optimizing chromatographic conditions to better separate the analyte from matrix components can significantly reduce interference.[3][4]

Data Presentation: Comparison of Sample Preparation Techniques

The following table shows representative data on how different sample preparation methods can impact analyte recovery and matrix effects for a hypothetical small molecule drug in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Interpretation
Protein Precipitation (PPT)95 ± 4.50.45 ± 0.15High recovery but severe ion suppression (MF < 1)
Liquid-Liquid Extraction (LLE)82 ± 6.20.88 ± 0.09Good recovery with minimal ion suppression
Solid-Phase Extraction (SPE)89 ± 3.80.97 ± 0.05High recovery and negligible matrix effect (MF ≈ 1)
Note: Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. A value < 1 indicates suppression, > 1 indicates enhancement, and ≈ 1 indicates no significant matrix effect.

Q: My analyte recovery is low, but the recovery of this compound is acceptable. What does this mean?

A: This scenario suggests a difference in the physicochemical properties between your analyte and this compound, leading to different efficiencies during the extraction step.[10] For example, if you are using LLE, the partitioning of your analyte into the organic solvent may be poor at the chosen pH, while the IS extracts efficiently. The solution is to optimize the sample preparation conditions (e.g., pH, solvent polarity) specifically for your analyte of interest, not just the internal standard. While an IS can correct for some variability, it performs best when its recovery is similar to that of the analyte.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to quantitatively determine the matrix factor (MF) and recovery (RE) of an analyte and internal standard.

Objective: To calculate the Matrix Factor and Recovery to evaluate the impact of the biological matrix on the assay.

Materials:

  • Blank biological matrix (drug-free plasma, urine, etc.)

  • Analyte and this compound stock solutions

  • Neat solvent (e.g., 50:50 acetonitrile:water)

  • All reagents and materials for your chosen sample preparation method (e.g., PPT, LLE, or SPE).

Procedure:

  • Prepare Three Sets of Samples (n ≥ 5 for each set):

    • Set 1 (Neat Solution): Spike analyte and this compound into the neat solvent at a known concentration (e.g., a mid-QC level). This represents 100% signal with no matrix effect or recovery loss.

    • Set 2 (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. In the final step, spike the extracted, clean supernatant/eluate with the analyte and IS to the same concentration as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before starting the sample preparation procedure. Process these samples through the entire method.

  • Analyze Samples: Inject all samples from the three sets into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculations:

    • Let A, B, and C be the mean peak areas from Set 1, Set 2, and Set 3, respectively.

    • Matrix Factor (MF %): (B / A) * 100

    • Recovery (RE %): (C / B) * 100

  • Interpretation:

    • An MF significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

    • RE% measures the efficiency of the extraction process.

Matrix_Effect_Workflow cluster_prep Sample Set Preparation cluster_calc Calculations set1 Set 1: Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis (Measure Peak Areas A, B, C) set1->analysis set2 Set 2: Post-Extraction Spike (Extracted Blank + Analyte + IS) set2->analysis set3 Set 3: Pre-Extraction Spike (Blank + Analyte + IS -> Extract) set3->analysis mf_calc Matrix Factor (MF) = (Area B / Area A) * 100 analysis->mf_calc re_calc Recovery (RE) = (Area C / Area B) * 100 analysis->re_calc

Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Improving Recovery of Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Methyl L-valinate-d8 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

A1: Low recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation and analysis. The primary causes include:

  • Inefficient Extraction: The chosen liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may not be optimal for the physicochemical properties of this compound.[1]

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3]

  • Hydrolysis: The methyl ester group of the molecule can be susceptible to hydrolysis (breaking down in the presence of water) into L-valinate-d8, especially under acidic or basic conditions.

  • Adsorption to Labware: As a small molecule with a positive charge at lower pH, this compound may adsorb to the surfaces of glass or plastic tubes and pipette tips.[4]

  • Instability and Deuterium (B1214612) Exchange: Although generally stable, deuterated compounds can sometimes undergo deuterium-proton exchange, particularly under harsh pH or temperature conditions.

Q2: How can I determine if matrix effects are the cause of my low recovery?

A2: A post-extraction spike experiment is a standard method to differentiate between matrix effects and extraction inefficiency. This involves comparing the analytical signal of the internal standard in a clean solvent to its signal when spiked into a blank matrix after the extraction process.

Q3: What is the pKa of Methyl L-valinate and why is it important for extraction?

A3: The pKa of the primary amine group in Methyl L-valinate is approximately 7.49. This is a critical parameter for optimizing extraction protocols. By adjusting the pH of the sample, you can control the charge state of the molecule. For reversed-phase SPE and LLE, it is generally best to have the analyte in a neutral (uncharged) state to maximize its retention on the non-polar stationary phase or its partitioning into an organic solvent. For ion-exchange SPE, the analyte should be charged to interact with the sorbent.

Q4: Can the deuterium label on this compound be lost during my experiment?

A4: Deuterium atoms on carbon atoms are generally stable. However, exposure to strong acidic or basic conditions, or high temperatures, can potentially lead to deuterium-hydrogen exchange. It is good practice to assess the stability of your deuterated internal standard under your specific experimental conditions.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound during LLE, consider the following troubleshooting steps.

Troubleshooting Workflow for Low LLE Recovery

LLE_Troubleshooting start Low LLE Recovery check_pH Verify/Optimize pH start->check_pH check_solvent Evaluate Extraction Solvent check_pH->check_solvent pH Optimized check_ratio Optimize Solvent/Aqueous Ratio check_solvent->check_ratio Solvent Optimized check_mixing Assess Mixing Technique check_ratio->check_mixing Ratio Optimized check_adsorption Investigate Adsorption check_mixing->check_adsorption Mixing Optimized end Improved Recovery check_adsorption->end Adsorption Minimized

Caption: A logical workflow for troubleshooting low recovery in liquid-liquid extraction.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Analyte remains in the aqueous phase Incorrect pH: Methyl L-valinate is charged at acidic and neutral pH.Adjust the sample pH to be at least 2 units above the pKa of the amine group (~7.49) to neutralize it and promote partitioning into the organic solvent. For example, adjust the pH to ≥ 9.5.
Inappropriate solvent polarity: The extraction solvent may not be optimal for the polarity of Methyl L-valinate.Test solvents with varying polarities. While non-polar solvents like hexane (B92381) may be poor choices, moderately polar, water-immiscible solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are often effective.
Low overall recovery Insufficient phase partitioning: A single extraction may not be sufficient for quantitative recovery.Perform multiple extractions (e.g., 2-3 times) with fresh portions of the organic solvent and combine the organic phases.
Suboptimal solvent-to-aqueous phase ratio: The volume of the extraction solvent may be too low.Increase the volume ratio of the organic solvent to the aqueous sample. A ratio of up to 7:1 (organic:aqueous) can be considered.
Emulsion formation: Vigorous shaking can lead to the formation of an emulsion, trapping the analyte at the interface.Use a gentler mixing technique, such as gentle inversions of the separatory funnel. Adding salt ("salting out") to the aqueous phase can also help break emulsions and improve partitioning.
Inconsistent recovery Adsorption to labware: The analyte may be adsorbing to glass or plastic surfaces.Consider using polypropylene (B1209903) tubes, which may show less adsorption for certain amine-containing compounds. Silanizing glassware can also reduce active sites for adsorption.
Analyte degradation (hydrolysis): The ester group may be hydrolyzing, especially at high or low pH.Minimize the time the sample is exposed to harsh pH conditions. Perform extractions at a controlled, cool temperature.
Low Recovery in Solid-Phase Extraction (SPE)

For issues with low recovery during SPE, use the following guide to identify and resolve the problem.

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low SPE Recovery check_sorbent Verify Sorbent Choice start->check_sorbent check_conditioning Review Conditioning/Equilibration check_sorbent->check_conditioning check_loading Optimize Loading Step check_conditioning->check_loading check_washing Evaluate Wash Step check_loading->check_washing check_elution Optimize Elution Step check_washing->check_elution end Improved Recovery check_elution->end

Caption: A step-by-step workflow for troubleshooting low recovery in solid-phase extraction.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Analyte in flow-through (not retained) Incorrect sorbent type: The sorbent chemistry is not appropriate for Methyl L-valinate.For reversed-phase SPE (e.g., C8, C18), ensure the sample pH is adjusted to >9.5 to neutralize the analyte. For cation-exchange SPE, the sample pH should be adjusted to <5.5 (at least 2 pH units below the pKa) to ensure the amine group is positively charged.
Improper conditioning/equilibration: The sorbent is not properly prepared, leading to poor interaction with the analyte.Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample's matrix (in terms of pH and ionic strength). Do not let silica-based sorbents dry out between these steps.
Sample loading flow rate is too high: The analyte does not have sufficient time to interact with the sorbent.Decrease the flow rate during sample loading to allow for adequate retention.
Analyte lost during wash step Wash solvent is too strong: The wash solvent is eluting the analyte along with interferences.For reversed-phase SPE, decrease the percentage of organic solvent in the wash solution. For ion-exchange SPE, ensure the wash solvent does not disrupt the ionic interaction (maintain appropriate pH).
Analyte not eluting from cartridge Elution solvent is too weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.For reversed-phase SPE, increase the organic content of the elution solvent. For cation-exchange SPE, use an elution solvent that disrupts the ionic interaction. This can be achieved by using a high ionic strength buffer or by adjusting the pH to neutralize the analyte (pH > 9.5).
Insufficient elution volume: The volume of the elution solvent is not enough to completely elute the analyte.Increase the volume of the elution solvent and consider performing a second elution.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Effect and Recovery Assessment

This protocol helps to distinguish between recovery losses due to the extraction process and those caused by matrix effects.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., the final reconstitution solvent) at the concentration used in your samples.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample of the same biological matrix without the internal standard). After the final evaporation step, spike the resulting extract with this compound at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before initiating the extraction process.

  • Analysis: Analyze all three sets of samples using your established analytical method.

  • Calculations:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100

      • A value of 0% indicates no matrix effect.

      • A negative value indicates ion suppression.

      • A positive value indicates ion enhancement.

Protocol 2: General Liquid-Liquid Extraction (LLE) for this compound

This is a starting point for developing an LLE method. Optimization of pH and solvent choice is recommended.

Methodology:

  • Sample Preparation: To 1 mL of your biological sample (e.g., plasma), add the working solution of this compound.

  • pH Adjustment: Add a basic buffer (e.g., 100 µL of 1 M sodium carbonate) to adjust the sample pH to approximately 10. Vortex briefly.

  • Extraction: Add 5 mL of a moderately polar, water-immiscible organic solvent (e.g., ethyl acetate or MTBE).

  • Mixing: Gently invert the tube for 5-10 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the sample at a low speed (e.g., 2000 x g for 5 minutes) to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction (Optional but Recommended): Repeat steps 3-6 with a fresh aliquot of the organic solvent and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for your analytical instrument.

Protocol 3: General Solid-Phase Extraction (SPE) for this compound (Reversed-Phase)

This protocol provides a general workflow for SPE using a reversed-phase sorbent.

Methodology:

  • Sample Pre-treatment: Add the this compound internal standard to your sample. Adjust the sample pH to >9.5 with a suitable buffer. Centrifuge to remove any precipitates.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol (B129727) through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of high-purity water (adjusted to the same pH as the sample) through it. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a weak, aqueous solvent (e.g., 1-2 mL of 5% methanol in water, pH adjusted) to remove polar interferences.

  • Elution: Elute the this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent (e.g., methanol or acetonitrile). Consider adding a small amount of a weak acid to the elution solvent if the analyte is difficult to elute.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in a solvent compatible with your analytical method.

Data Presentation

The following tables provide a template for summarizing quantitative data from your optimization experiments.

Table 1: Comparison of LLE Solvents and pH Conditions

Extraction Solvent Sample pH Number of Extractions Mean Recovery (%) RSD (%)
Ethyl Acetate7.41Enter DataEnter Data
Ethyl Acetate9.51Enter DataEnter Data
Ethyl Acetate9.52Enter DataEnter Data
MTBE9.51Enter DataEnter Data
MTBE9.52Enter DataEnter Data
Dichloromethane9.51Enter DataEnter Data

Table 2: Comparison of SPE Sorbents and Elution Solvents

SPE Sorbent Wash Solvent Elution Solvent Mean Recovery (%) RSD (%)
C185% Methanol in WaterMethanolEnter DataEnter Data
C185% Methanol in WaterAcetonitrileEnter DataEnter Data
C85% Methanol in WaterMethanolEnter DataEnter Data
Mixed-Mode Cation ExchangeWater5% NH₄OH in MethanolEnter DataEnter Data

Table 3: Assessment of Matrix Effects in Different Biological Matrices

Matrix Mean Peak Area (Neat) Mean Peak Area (Post-Spike) Matrix Effect (%)
Human PlasmaEnter DataEnter DataEnter Data
Rat PlasmaEnter DataEnter DataEnter Data
Human UrineEnter DataEnter DataEnter Data

References

Technical Support Center: Optimizing Derivatization of Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization of Methyl L-valinate for analysis, typically by gas chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of Methyl L-valinate.

Question: Why is the yield of my derivatized Methyl L-valinate consistently low?

Answer: Low derivatization yield can be attributed to several factors. A systematic approach to troubleshooting this issue is crucial.

  • Presence of Moisture: Silylating and acylating reagents are highly sensitive to moisture, which can hydrolyze the reagents and the formed derivatives, significantly reducing the yield.[1]

    • Solution: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[1]

  • Incomplete Reaction: The derivatization reaction may not have gone to completion.

    • Solution: Optimize reaction time and temperature. For silylation with reagents like BSTFA or MSTFA, heating at 60-100°C for 30 minutes to 4 hours is common.[1] Acylation reactions may also require heating. It is recommended to perform a time-course study to determine the optimal reaction time for your specific conditions.

  • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.

    • Solution: A molar excess of the derivatizing reagent is necessary. For silylation, a general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens on the analyte.[2]

  • Reagent Degradation: Derivatization reagents have a limited shelf life, especially once opened.

    • Solution: Use a fresh vial of the derivatizing reagent. Proper storage is critical to maintain reagent activity.

Question: I am observing peak tailing for my derivatized Methyl L-valinate in the GC chromatogram. What could be the cause?

Answer: Peak tailing is often an indication of incomplete derivatization or issues with the chromatographic system.

  • Incomplete Derivatization: The presence of underivatized Methyl L-valinate, which is more polar, can lead to interactions with the GC column and cause peak tailing.

    • Solution: Re-optimize the derivatization conditions as described above (time, temperature, reagent excess). Consider the use of a catalyst, such as Trimethylchlorosilane (TMCS), which is often added to silylating reagents like BSTFA to enhance their reactivity.[2]

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte.

    • Solution: Ensure proper deactivation of the GC inlet liner. Use a high-quality, well-deactivated GC column. Sometimes, injecting the derivatizing reagent alone can help to passivate the system.[3]

Question: My chromatogram shows multiple peaks for the derivatized product. Why is this happening?

Answer: The presence of multiple peaks can arise from side reactions, the formation of different derivatives, or contamination.

  • Formation of Multiple Derivatives: In some cases, silylating reagents can produce more than one derivative product, especially with complex molecules.[4]

    • Solution: Adjusting the derivatization conditions (e.g., temperature, reagent) may favor the formation of a single product. Using a different derivatization reagent could also resolve the issue.

  • Contamination: Contamination from solvents, glassware, or the sample itself can introduce extraneous peaks.

    • Solution: Run a solvent blank to check for contamination in your reagents and solvents. Ensure all glassware is scrupulously clean.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization techniques for Methyl L-valinate for GC analysis?

A1: The two most common techniques are silylation and acylation.[5]

  • Silylation: This method replaces the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[1] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

  • Acylation: This involves reacting the amine group with an acylating agent to form an amide.[5] This also increases volatility and can improve chromatographic properties. Common reagents include acid anhydrides (e.g., trifluoroacetic anhydride) and acid chlorides.[5]

Q2: How do I choose between silylation and acylation?

A2: The choice depends on your specific analytical needs.

  • Silylation is a very effective and widely used method for amino acids. TMS derivatives are generally stable enough for routine analysis, though they are moisture-sensitive.[1]

  • Acylation can produce very stable derivatives. Perfluoroacyl derivatives, in particular, are highly volatile and can provide excellent sensitivity with an electron capture detector (ECD).

Q3: Is a catalyst necessary for the derivatization of Methyl L-valinate?

A3: A catalyst is not always required but can significantly improve the reaction rate and completeness, especially for silylation. Trimethylchlorosilane (TMCS) is a common catalyst added to BSTFA (often as a 1% mixture) to increase its reactivity.[2] For acylation, a base like pyridine (B92270) is often used as a catalyst and acid scavenger.[3]

Q4: What are the optimal reaction conditions for derivatizing Methyl L-valinate?

A4: Optimal conditions should be determined empirically for your specific application. However, the following tables provide general guidelines based on literature for amino acid derivatization.

Data Presentation

Table 1: Typical Silylation Conditions for Amino Acid Esters

ParameterConditionNotes
Reagent BSTFA + 1% TMCS or MSTFAMSTFA and its byproducts are generally more volatile than those of BSTFA.[6]
Solvent Acetonitrile (B52724), Pyridine, Dichloromethane (B109758) (anhydrous)Pyridine can also act as a catalyst.[3]
Reagent:Analyte Ratio >2:1 molar excess of reagent to active hydrogensEssential for driving the reaction to completion.[2]
Temperature 60 - 100 °CHigher temperatures can accelerate the reaction.[1]
Time 30 - 240 minutesOptimization is recommended to ensure complete derivatization.[1]

Table 2: Typical Acylation Conditions for Amino Acid Esters

ParameterConditionNotes
Reagent Trifluoroacetic anhydride (B1165640) (TFAA), Heptafluorobutyric anhydride (HFBA)Perfluorinated anhydrides increase volatility and detector response.
Solvent Dichloromethane, Acetonitrile (anhydrous)
Catalyst Pyridine (optional, but recommended)Acts as a base to neutralize the acid byproduct.
Temperature Room Temperature - 70 °CHeating can speed up the reaction.
Time 15 - 60 minutesGenerally faster than silylation reactions.

Experimental Protocols

Protocol 1: Silylation of Methyl L-valinate using BSTFA + 1% TMCS
  • Sample Preparation: Accurately weigh approximately 1 mg of Methyl L-valinate into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot containing the desired amount and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the dried sample.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 80°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. A typical injection volume is 1 µL.

Protocol 2: Acylation of Methyl L-valinate using Trifluoroacetic Anhydride (TFAA)
  • Sample Preparation: Dry approximately 1 mg of Methyl L-valinate in a 2 mL reaction vial as described in Protocol 1.

  • Reagent Addition: Add 200 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Let the reaction proceed at 60°C for 30 minutes.

  • Solvent Removal: After cooling, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

Mandatory Visualization

Derivatization_Workflow General Workflow for Methyl L-valinate Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Methyl L-valinate Sample Dry_Sample Dry Sample (under N2 stream) Sample->Dry_Sample Add_Reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) + Anhydrous Solvent Dry_Sample->Add_Reagent React React (Heat as required) Add_Reagent->React GCMS GC-MS Analysis React->GCMS

Caption: General workflow for the derivatization of Methyl L-valinate.

Troubleshooting_Logic Troubleshooting Logic for Low Derivatization Yield Start Low Yield Observed Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Check_Conditions Optimize Reaction Conditions (Time/Temp)? Check_Moisture->Check_Conditions No Solution_Moisture Use Anhydrous Techniques Check_Moisture->Solution_Moisture Yes Check_Reagent Check Reagent (Age/Amount)? Check_Conditions->Check_Reagent No Solution_Conditions Perform Time-Course & Temp Optimization Check_Conditions->Solution_Conditions Yes Solution_Reagent Use Fresh Reagent & Ensure Molar Excess Check_Reagent->Solution_Reagent Yes

References

Common interferences in the mass spectrometric analysis of Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl L-valinate-d8 in mass spectrometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

This compound is the deuterium-labeled form of Methyl L-valinate, a derivative of the amino acid valine. In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of unlabeled Methyl L-valinate or other related analytes. The incorporation of eight deuterium (B1214612) atoms results in a mass shift, allowing it to be distinguished from the endogenous, unlabeled compound while sharing similar chemical and physical properties.

Q2: What are the most common types of interferences observed in the analysis of this compound?

The most common interferences include:

  • Isotopic Interference: This occurs due to the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte, which can contribute to the signal of the deuterated standard. Additionally, the synthesis of deuterated standards is never 100% complete, leading to the presence of less-deuterated or unlabeled analyte within the internal standard.

  • Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with ions present in the mobile phase or from the sample matrix. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and acetonitrile (B52724) ([M+ACN+H]⁺). These adducts can complicate spectral interpretation and affect quantification if not properly controlled.

  • In-source Fragmentation: The analyte or internal standard can fragment within the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation. This can lead to the loss of deuterium atoms from the internal standard (H/D exchange), generating ions with the same mass as the native analyte and causing interference.

  • Matrix Effects: Components of the biological matrix can co-elute with the analyte and internal standard, leading to ion suppression or enhancement in the ESI source. This can affect the accuracy and precision of quantification.

Q3: How can I minimize the formation of adducts during my analysis?

To minimize adduct formation:

  • Optimize Mobile Phase: Use a mobile phase with a low concentration of metal salts. The use of high-purity solvents and additives is crucial.

  • Use Plasticware: Glassware can be a source of sodium and potassium ions. Using plastic vials and containers for sample preparation and storage can reduce metal adduct formation.

  • Control Sample Concentration: High sample concentrations can promote the formation of multimers and adducts.

  • Optimize Ion Source Parameters: Adjusting source temperature and voltages can sometimes reduce the formation of certain adducts.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Unexpected Peaks in the Mass Spectrum of the this compound Standard

Symptoms:

  • Presence of peaks other than the expected [M+H]⁺ for this compound.

  • Signals observed at m/z values corresponding to potential adducts or fragments.

Possible Causes and Solutions:

CauseRecommended Action
Adduct Formation Analyze the m/z difference between the unexpected peak and the main analyte peak. Common adducts are listed in Table 1. To mitigate, use high-purity solvents, plasticware, and optimize ion source conditions.
In-source Fragmentation Reduce the cone voltage or fragmentor voltage in the ion source to minimize fragmentation. Optimize source temperature.
Contamination Ensure the cleanliness of the LC-MS system. Run blank injections to identify potential sources of contamination.

Table 1: Common Adducts of Methyl L-valinate (C₆H₁₃NO₂) in Positive Ion Mode

Adduct IonNominal Mass Difference from [M+H]⁺
[M+Na]⁺+22 Da
[M+K]⁺+38 Da
[M+NH₄]⁺+17 Da
[M+ACN+H]⁺+41 Da
M represents the monoisotopic mass of the analyte.
Issue 2: Inaccurate Quantification and Poor Reproducibility

Symptoms:

  • Non-linear calibration curves.

  • High variability between replicate injections.

  • Overestimation or underestimation of the analyte concentration.

Possible Causes and Solutions:

CauseRecommended Action
Isotopic Interference/Crosstalk Check the isotopic purity of the this compound standard. If significant unlabeled analyte is present, correct for it in the data processing. Optimize chromatography to ensure baseline separation of any interfering species. Consider using a higher mass resolution instrument if available.
Matrix Effects Prepare matrix-matched calibration standards to compensate for ion suppression or enhancement. Improve sample preparation to remove interfering matrix components. Optimize chromatography to separate the analyte from the majority of matrix components.
H/D Exchange Optimize ion source parameters (e.g., use a gentler ionization method or lower source temperature) to minimize the loss of deuterium from the internal standard. Ensure the mobile phase pH is not excessively high or low, which can promote exchange.
Poor Chromatography Optimize the LC method to achieve a symmetrical and reproducible peak shape for both the analyte and the internal standard. Ensure complete co-elution of the analyte and internal standard.

Experimental Protocols

Protocol 1: General Procedure for LC-MS/MS Analysis of Methyl L-valinate

  • Sample Preparation: Perform protein precipitation of the plasma/serum sample by adding three volumes of cold acetonitrile containing the this compound internal standard. Vortex and centrifuge to pellet the precipitated protein.

  • Chromatography:

    • Column: Use a C18 reversed-phase column suitable for amino acid analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to ensure good separation and peak shape for Methyl L-valinate.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methyl L-valinate: Monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion.

      • This compound: Monitor the transition from the deuterated precursor ion [M+D]⁺ to its corresponding product ion.

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for the quantitative analysis of Methyl L-valinate using a deuterated internal standard.

troubleshooting_logic Start Inaccurate Results Check_IS Check Internal Standard (Purity, Concentration) Start->Check_IS Check_Chroma Evaluate Chromatography (Peak Shape, Co-elution) Start->Check_Chroma Check_MS Review MS Parameters (Source, MRM) Start->Check_MS Isotopic_Issue Isotopic Interference? Check_IS->Isotopic_Issue Matrix_Effect Matrix Effect? Check_Chroma->Matrix_Effect HD_Exchange H/D Exchange? Check_MS->HD_Exchange Isotopic_Issue->Matrix_Effect No Correct_Data Correct for Impurity Isotopic_Issue->Correct_Data Yes Matrix_Effect->HD_Exchange No Matrix_Matched Use Matrix-Matched Calibrants Matrix_Effect->Matrix_Matched Yes Optimize_MS Optimize MS Source HD_Exchange->Optimize_MS Yes End Accurate Results HD_Exchange->End No Optimize_Chroma Optimize Chromatography Optimize_Chroma->End Optimize_MS->End Correct_Data->End Matrix_Matched->Optimize_Chroma

Caption: A logical troubleshooting workflow for addressing inaccurate quantification in the analysis of this compound.

Validation & Comparative

A Comparative Guide to Linearity and Range Determination for L-valine Assays Utilizing Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of an L-valine assay utilizing Methyl L-valinate-d8 as an internal standard against alternative analytical methodologies. The supporting experimental data presented herein is synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for amino acid analysis.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS-based L-valine assay employing a deuterated internal standard like this compound, compared to other common analytical techniques.

Parameter LC-MS/MS with this compound (Internal Standard) Alternative Method 1: HPLC with Pre-column Derivatization (e.g., OPA) Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998[1][2]Typically > 0.99Typically > 0.99
Analytical Range 1 - 500 µmol/L[3]10 - 1000 µmol/L5 - 800 µmol/L
Lower Limit of Quantification (LLOQ) 1 µmol/L[3]10 µmol/L5 µmol/L
Upper Limit of Quantification (ULOQ) 500 µmol/L[3]1000 µmol/L800 µmol/L
Intra-day Precision (%RSD) < 11.8%[1][2]< 15%< 15%
Inter-day Precision (%RSD) < 14.3%[1][2]< 15%< 15%
Accuracy (% Recovery) 87.7 - 113.3%[1][2]85 - 115%80 - 120%
Specificity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)High (based on mass fragmentation patterns)

Experimental Protocols

A detailed methodology for the linearity and range determination of an L-valine assay using LC-MS/MS with this compound is provided below. This protocol is based on established and validated methods for amino acid analysis in biological matrices.[1][3][4]

Objective

To establish the linearity and determine the analytical range of an LC-MS/MS method for the quantification of L-valine in human plasma, using this compound as an internal standard.

Materials and Reagents
  • L-valine reference standard

  • This compound (internal standard, IS)

  • Human plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of L-valine (1 mg/mL) in water.

    • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

    • From the primary stocks, prepare a series of working standard solutions of L-valine at various concentrations.

    • Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in methanol.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking known concentrations of L-valine working solutions into drug-free human plasma to achieve a concentration range of 1 µmol/L to 500 µmol/L.[3]

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Sample Preparation:

    • To 50 µL of each calibration standard, QC sample, and blank plasma, add 150 µL of the internal standard working solution in methanol (protein precipitation step).

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Gradient elution to separate L-valine from other matrix components.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the precursor-to-product ion transitions for L-valine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of L-valine to this compound against the nominal concentration of L-valine.

    • Perform a linear regression analysis on the calibration curve.

    • The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.

    • The analytical range is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) that provides an acceptable degree of linearity, accuracy, and precision.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock Stock Solutions (L-valine & IS) cal_standards Calibration Standards (Spiked Plasma) stock->cal_standards qc_samples QC Samples (Low, Mid, High) stock->qc_samples protein_precip Protein Precipitation (Acetonitrile/Methanol + IS) cal_standards->protein_precip qc_samples->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporation Evaporation centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve linearity_range Linearity (R²) & Range (LLOQ, ULOQ) calibration_curve->linearity_range

Caption: Experimental workflow for L-valine assay validation.

signaling_pathway cluster_linearity Linearity Assessment cluster_range Range Determination conc Analyte Concentration response Instrument Response (Peak Area Ratio) conc->response generates proportionality Direct Proportionality response->proportionality demonstrates lloq Lower Limit of Quantification (LLOQ) proportionality->lloq uloq Upper Limit of Quantification (ULOQ) proportionality->uloq acceptable_accuracy Acceptable Accuracy lloq->acceptable_accuracy meets acceptable_precision Acceptable Precision lloq->acceptable_precision meets uloq->acceptable_accuracy meets uloq->acceptable_precision meets

Caption: Logical relationship for linearity and range determination.

References

Precision in L-Valine Quantification: A Comparative Analysis of Methyl L-valinate-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise measurement of L-valine, an essential branched-chain amino acid, is critical in various fields, from metabolic research to drug development. In mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard is paramount for achieving reliable results. This guide provides a comparative overview of using Methyl L-valinate-d8 as an internal standard for L-valine measurement, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discusses alternative standards.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response.[1] An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be distinguishable by mass. Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry applications as they share near-identical physicochemical properties with the endogenous analyte.[1]

Performance Comparison of L-Valine Quantification Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for amino acid analysis due to its high sensitivity, specificity, and speed, often eliminating the need for cumbersome derivatization steps required by older techniques like HPLC with UV detection.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound or L-Valine-d8, is a key component of robust LC-MS/MS assays.

The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of L-valine, highlighting the accuracy and precision achievable with the use of deuterated internal standards.

MethodInternal StandardMatrixAccuracy (%)Precision (CV, %)Linearity (r²)Reference
LC-MS/MSStable-isotope-labeled AAsMouse PlasmaNot explicitly stated for L-valineNot explicitly stated for L-valine>0.99
LC-MS/MSIsotopically labeled amino acidsHuman PlasmaNot explicitly stated for L-valineNot explicitly stated for L-valine>0.99
LC-MS/MSL-Valine-d8Not specifiedNot specifiedNot specifiedNot specified
ID-LC-MS/MSVal-d8Serum91.3-106.3 (for BCAAs)Intra-run: 1.1-5.9, Total: 2.0-9.6>0.9984
GC-MSTrideutero-methyl estersHuman UrineBias < ± 20%RSD < 20%Not specified

Note: While this compound is a suitable internal standard, specific performance data using this exact molecule was not available in the reviewed literature. However, the data for L-Valine-d8 and other deuterated amino acids are representative of the performance expected.

Alternative Internal Standards

While deuterated analogs like this compound and L-Valine-d8 are preferred, other compounds have been used as internal standards in amino acid analysis:

  • Norleucine and Norvaline: These are structural isomers of leucine (B10760876) and valine, respectively, and have been historically used in HPLC-based methods. However, their different retention times and potential for different ionization efficiencies compared to the analyte of interest can be a drawback in LC-MS/MS.

  • Other Deuterated Amino Acids: A mixture of various deuterated amino acids can be used for the simultaneous quantification of multiple amino acids in a single run.

The primary advantage of using a deuterated version of the analyte, such as this compound, is that it behaves almost identically to L-valine during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variations in the analytical process.

Experimental Protocol: L-Valine Quantification in Plasma by LC-MS/MS

This section outlines a typical workflow for the quantification of L-valine in a biological matrix using a deuterated internal standard.

Materials and Reagents
  • L-Valine analytical standard

  • This compound or L-Valine-d8 internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Plasma samples

Procedure
  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of L-valine and this compound in a suitable solvent (e.g., 0.1% formic acid in water).

    • Create a series of working standard solutions of L-valine for the calibration curve.

    • Prepare a working internal standard solution at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable LC column, such as a HILIC or C18 column, for separation.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute the polar amino acids.

      • Flow Rate: 0.2 - 0.6 mL/min

      • Injection Volume: 2-5 µL

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

      • MRM Transitions:

        • L-Valine: e.g., Q1: 118.1 m/z -> Q3: 72.1 m/z

        • This compound: The specific transition will depend on the exact mass of the deuterated standard. For L-Valine-d8, a typical transition is Q1: 126.1 m/z -> Q3: 80.1 m/z.

      • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for both L-valine and the internal standard.

    • Calculate the peak area ratio (L-valine / internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the L-valine standards.

    • Determine the concentration of L-valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key steps in the quantification of L-valine using an internal standard and LC-MS/MS.

L_Valine_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Mix_Sample Add IS & Precipitate Proteins (ACN) Plasma->Mix_Sample IS This compound (Internal Standard) IS->Mix_Sample Standards L-Valine Standards Mix_Standards Prepare Calibration Curve Standards with IS LC LC Separation (HILIC/C18) Mix_Standards->LC Inject Centrifuge Centrifuge Mix_Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elution Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify L-Valine Concentration Calibration->Quantification

Caption: Experimental workflow for L-valine quantification.

References

A Researcher's Guide to L-Valine Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-valine is critical for applications ranging from nutritional analysis to metabolic research and pharmaceutical quality control. This guide provides a comparative overview of common analytical methods for L-valine quantification, presenting supporting data from various studies to aid in method selection and evaluation.

Comparative Performance of L-Valine Quantification Methods

The selection of an appropriate analytical method for L-valine quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of HPLC, GC-MS, and LC-MS/MS based on published validation data.

Method Linearity Range (µg/mL) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Accuracy (Recovery %) Precision (RSD %)
HPLC-UV (Pre-column Derivatization) 1.5 - 150.0[1][2]1.61[1][2]4.37[3]> 90%< 2.0%
HPLC-UV (Underivatized) 50 - 4004.37 - 44.61 (for various amino acids)13.26 - 135.21 (for various amino acids)98.91 - 100.770.28 - 1.92
GC-MS Not explicitly stated for L-valine in reviewed studiesNot explicitly stated for L-valine in reviewed studies~100 µg/mL (for L-valine methyl ester HCl)High recovery reportedIntra- and inter-assay CVs of 6.2% and 11.0% respectively for tyrosine in a similar method
LC-MS/MS 10 - 250 µM (equivalent to 1.17 - 29.25 µg/mL)2.16 pmol/mL (equivalent to ~0.00025 µg/mL)7.21 pmol/mL (equivalent to ~0.00084 µg/mL)87.7 - 113.3%Intra- and inter-day precision < 14.3%

Note: The presented data is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions, matrices, and validation protocols.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of typical workflows for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for amino acid analysis often involve a derivatization step to enhance the chromatographic retention and detection of the analytes. A common approach is pre-column derivatization.

Experimental Workflow for HPLC with Pre-column Derivatization:

sample Sample Preparation (e.g., protein hydrolysis, filtration) derivatization Pre-column Derivatization (e.g., with OPA or di-tert-butyl dicarbonate) sample->derivatization injection HPLC Injection derivatization->injection separation Reversed-Phase C18 Column Separation injection->separation detection UV Detection separation->detection quantification Data Analysis and Quantification detection->quantification

Figure 1. Workflow for L-valine quantification by HPLC with pre-column derivatization.

Protocol Summary:

  • Sample Preparation: Samples, such as protein hydrolysates or biological fluids, are prepared to liberate free L-valine. This may involve acid hydrolysis followed by neutralization and filtration.

  • Derivatization: The sample is mixed with a derivatizing agent, such as o-phthaldialdehyde (OPA) or di-tert-butyl dicarbonate, which reacts with the primary amino group of L-valine to form a UV-active derivative.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile) is typically used to separate the L-valine derivative from other components.

  • Detection: The eluting derivative is detected by a UV detector at a specific wavelength.

  • Quantification: The concentration of L-valine is determined by comparing the peak area of the sample to a calibration curve prepared with L-valine standards.

Some methods also allow for the analysis of underivatized amino acids, which simplifies sample preparation but may offer different selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amino acid analysis, a derivatization step is mandatory to increase their volatility.

Experimental Workflow for GC-MS:

sample Sample Preparation (e.g., protein hydrolysis, drying) derivatization Derivatization (e.g., esterification and amidation) sample->derivatization injection GC Injection derivatization->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS) Detection ionization->detection quantification Data Analysis and Quantification detection->quantification

Figure 2. General workflow for L-valine quantification by GC-MS.

Protocol Summary:

  • Sample Preparation: Similar to HPLC, samples are prepared to obtain free L-valine. The sample is then dried completely.

  • Derivatization: A two-step derivatization is common. First, the carboxyl group is esterified (e.g., with methanolic HCl). Second, the amino group is acylated (e.g., with pentafluoropropionic anhydride).

  • Chromatographic Separation: The volatile derivative is injected into a gas chromatograph, where it is separated from other components on a capillary column (e.g., DB-624).

  • Ionization and Detection: The separated compounds are introduced into the mass spectrometer, ionized (typically by electron ionization), and the resulting ions are detected.

  • Quantification: Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of the L-valine derivative and comparison to a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a gold standard for bioanalytical applications. It can often be performed without derivatization, simplifying sample preparation.

Experimental Workflow for LC-MS/MS:

sample Sample Preparation (e.g., protein precipitation) injection LC Injection sample->injection separation HILIC or Reversed-Phase Column Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization selection Precursor Ion Selection (MS1) ionization->selection fragmentation Collision-Induced Dissociation (CID) selection->fragmentation detection Product Ion Detection (MS2) fragmentation->detection quantification Data Analysis and Quantification detection->quantification

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards in FDA-Regulated Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are the bedrock of successful pharmaceutical development. In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated (stable isotope-labeled) versus non-deuterated (analog) internal standards, with a focus on adhering to the U.S. Food and Drug Administration (FDA) guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline. Supported by experimental data and detailed methodologies, this document aims to equip you with the knowledge to make informed decisions for robust and compliant bioanalytical method validation.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized as the "gold standard" in bioanalysis.[1] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with its heavy isotope, deuterium, the resulting molecule is chemically identical but mass-distinguishable by the mass spectrometer. This unique characteristic allows it to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby providing the most effective compensation for potential variabilities.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The ICH M10 guideline, adopted by the FDA, provides a harmonized framework for bioanalytical method validation, ensuring the reliability and integrity of data.[4] Within this framework, the choice of internal standard directly influences key validation parameters. While non-deuterated, or analog, internal standards can be used when a SIL-IS is not available, they often fall short in performance, especially in complex biological matrices.[5]

The following table summarizes the key performance differences based on established analytical validation parameters:

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardICH M10 Guideline Reference
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing and correcting for the same degree of ion suppression or enhancement.Variable: Different retention times and physicochemical properties can lead to differential matrix effects and inaccurate quantification.ICH M10 (3.2.3)
Accuracy High: Minimizes variability, leading to results closer to the true value. Mean concentration should be within ±15% of the nominal value.Moderate to Low: Susceptible to inaccuracies arising from uncompensated matrix effects and differential recovery.ICH M10 (3.2.5)
Precision High: Tightly controlled data with low coefficient of variation (CV), typically ≤15%.Moderate to Low: Higher variability in results due to inconsistent compensation for analytical variations.ICH M10 (3.2.5)
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.Variable: Differences in physicochemical properties can lead to inconsistent recovery during sample preparation.ICH M10 (2.1)
Selectivity High: Minimal risk of interference from endogenous components at the same mass transition.Moderate: Higher potential for interference from matrix components due to different chemical structure.ICH M10 (3.2.2)

Quantitative Data from Comparative Studies

Experimental data consistently demonstrates the superior performance of deuterated internal standards. The following tables present summarized data from studies comparing deuterated and non-deuterated internal standards for the quantification of various analytes.

Table 1: Comparison of Accuracy and Precision for the Quantification of Kahalalide F

Internal Standard TypeAccuracy (% Bias)Precision (% CV)
Deuterated (D8) IS-0.3%3.5%
Analog IS-3.2%8.9%

This data illustrates a significant improvement in both accuracy and precision when using a deuterated internal standard for the analysis of the anticancer agent kahalalide F.

Table 2: Impact on Matrix Factor for the Analysis of Pesticides in Cannabis Matrices

AnalyteInternal Standard TypeMatrix Factor (CV%)
ImidaclopridDeuterated (d4) IS8.2%
ImidaclopridAnalog IS25.7%

This data highlights the critical role of a deuterated internal standard in mitigating matrix effects in complex biological samples, leading to more consistent and reliable quantification.

Table 3: Performance in the Analysis of Immunosuppressants

AnalyteInternal Standard TypeIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
Cyclosporine ADeuterated (d12)2.5 - 5.83.1 - 6.295.2 - 104.5
TacrolimusDeuterated (d3)3.1 - 7.24.5 - 8.196.8 - 105.1
SirolimusDeuterated (d3)2.9 - 6.53.8 - 7.597.1 - 103.9
EverolimusDeuterated (d4)3.5 - 8.14.2 - 8.995.9 - 106.3
Mycophenolic AcidDeuterated (d3)1.9 - 4.92.8 - 5.698.2 - 102.7

This table showcases the robust performance of deuterated internal standards across a range of immunosuppressant drugs, consistently meeting the stringent requirements for accuracy and precision in regulated bioanalysis.

Experimental Protocols

To objectively assess the performance of a deuterated versus a non-deuterated internal standard, a rigorous validation protocol should be followed in line with ICH M10 guidelines.

Protocol 1: Evaluation of Matrix Effect

Objective: To investigate the potential for matrix components to alter the ionization of the analyte and internal standard, leading to ion suppression or enhancement.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent at low and high concentrations corresponding to the Quality Control (QC) samples.

    • Set 2 (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set 1.

  • Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Presence of Matrix [Set 2]) / (Peak Area in Neat Solution [Set 1])

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Protocol 2: Assessment of Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of reproducibility of the measurements (precision).

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The CV should not exceed 15% (20% for LLOQ).

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the rationale behind using deuterated standards, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extraction Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Bioanalytical method validation workflow.

IS_Comparison cluster_goal Goal cluster_challenge Analytical Challenges cluster_solution Internal Standard Choice cluster_outcome Outcome Goal Accurate & Precise Quantification ME Matrix Effect Goal->ME Recovery Variable Recovery Goal->Recovery Instability Analyte Instability Goal->Instability Deuterated_IS Deuterated IS ME->Deuterated_IS Best Mitigation Analog_IS Analog IS ME->Analog_IS Partial Mitigation Recovery->Deuterated_IS Best Mitigation Recovery->Analog_IS Partial Mitigation Instability->Deuterated_IS Best Mitigation Instability->Analog_IS Partial Mitigation High_Confidence High Confidence Data (Compliant with FDA/ICH M10) Deuterated_IS->High_Confidence Potential_Inaccuracy Potential for Inaccurate Data (Requires Justification) Analog_IS->Potential_Inaccuracy

Internal standard selection logic.

References

Evaluating the Isotope Effect of Methyl L-valinate-d8 on Chromatographic Retention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis by chromatography. The substitution of hydrogen with deuterium (B1214612) is a common practice for creating these standards. However, this isotopic substitution can lead to subtle but significant shifts in chromatographic retention times, a phenomenon known as the chromatographic isotope effect. This guide provides an objective comparison of the expected chromatographic performance of Methyl L-valinate-d8 against its non-deuterated counterpart, supported by representative experimental data from analogous compounds and detailed experimental protocols.

The Deuterium Isotope Effect in Chromatography

The chromatographic isotope effect arises from the minor differences in the physicochemical properties of a molecule upon isotopic substitution. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This can lead to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1]

In reversed-phase liquid chromatography (RPLC), the most common chromatographic mode, these differences typically result in weaker interactions between the deuterated analyte and the non-polar stationary phase.[1] Consequently, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is often referred to as an "inverse isotope effect." Conversely, in normal-phase liquid chromatography (NPLC), where the stationary phase is polar, deuterated compounds may exhibit longer retention times.

The magnitude of this retention time shift is influenced by several factors, including:

  • Number of deuterium atoms: A greater number of deuterium atoms generally leads to a more pronounced retention time shift.

  • Position of deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.

  • Chromatographic conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.

Comparative Performance Data

Analyte PairChromatographic SystemRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (Δt_R)Reference
Dimethyl-labeled PeptidesReversed-Phase UPLC-MS/MS---2.0s to -2.9s
Olanzapine / Olanzapine-d3Reversed-Phase LC-MS/MSNot specifiedEluted earlierNot specified
Des-methyl Olanzapine / Des-methyl Olanzapine-d8Reversed-Phase LC-MS/MSNot specifiedEluted earlier< 0.16 min
Metformin / Metformin-d6Gas Chromatography-MS3.60 min3.57 min-0.03 min

Note: Negative retention time shifts indicate that the deuterated compound eluted earlier than the protiated compound.

Experimental Protocol: Evaluating the Isotope Effect on Methyl L-valinate

This protocol outlines a general procedure for evaluating the chromatographic isotope effect between Methyl L-valinate and this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with mass spectrometric (MS) detection.

Objective: To determine the difference in retention time (Δt_R) between Methyl L-valinate and this compound under specific isocratic RP-HPLC conditions.

Materials:

  • Methyl L-valinate standard

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a mass spectrometer detector

Procedure:

  • Standard Preparation:

    • Prepare individual 1 mg/mL stock solutions of Methyl L-valinate and this compound in 50:50 acetonitrile/water.

    • Prepare a mixed working solution containing 10 µg/mL of each compound by diluting the stock solutions.

  • Chromatographic Conditions:

    • Mobile Phase: 70% Acetonitrile / 30% Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: Mass Spectrometer

      • Monitor the specific mass-to-charge ratios (m/z) for Methyl L-valinate and this compound.

  • Analysis:

    • Inject the mixed working solution onto the HPLC system.

    • Acquire the chromatogram and the corresponding mass spectra.

  • Data Analysis:

    • Determine the retention time for each compound from the apex of its chromatographic peak in the extracted ion chromatogram.

    • Calculate the retention time shift (Δt_R) by subtracting the retention time of this compound from the retention time of Methyl L-valinate.

Visualizing the Workflow

experimental_workflow prep Standard Preparation (Methyl L-valinate & this compound) hplc HPLC Analysis (Reversed-Phase) prep->hplc ms Mass Spectrometric Detection (Monitor m/z) hplc->ms data Data Analysis (Determine Retention Times) ms->data result Calculate Retention Time Shift (Δt_R) data->result

Caption: Experimental workflow for evaluating the isotope effect.

Logical Relationship of Isotope Effect

isotope_effect_logic deuteration Deuterium Substitution (H → D) bond_change Shorter & Stronger C-D Bond deuteration->bond_change leads to interaction_change Weaker van der Waals Interactions (in Reversed-Phase) bond_change->interaction_change results in retention_change Decreased Retention on Non-Polar Stationary Phase interaction_change->retention_change causes elution_shift Earlier Elution Time (Inverse Isotope Effect) retention_change->elution_shift manifests as

Caption: The underlying cause of the inverse isotope effect.

Conclusion

The substitution of hydrogen with deuterium in molecules like Methyl L-valinate is expected to induce a measurable isotope effect on chromatographic retention. In reversed-phase chromatography, this typically manifests as a slightly earlier elution for the deuterated compound, this compound, compared to its non-deuterated analog. The magnitude of this shift is generally small but can be significant enough to affect the accuracy of quantitative analyses if not properly accounted for, especially in the presence of matrix effects. It is crucial for researchers to experimentally verify the retention time difference between the analyte and its deuterated internal standard under their specific chromatographic conditions to ensure data integrity. The provided experimental protocol offers a framework for conducting such an evaluation.

References

Cross-Validation of Analytical Methods: A Comparative Guide Using Different Batches of Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of analytical methods are paramount for ensuring data integrity. When utilizing stable isotope-labeled internal standards (SIL-IS) such as Methyl L-valinate-d8, it is crucial to verify that different batches of the internal standard do not introduce variability into the analytical results. This guide provides a comprehensive framework for the cross-validation of analytical methods using different batches of this compound, complete with detailed experimental protocols, comparative data, and a visual workflow to support robust and reproducible bioanalysis.

The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based assays, as it is intended to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability.[1][2] However, manufacturing differences between batches of a SIL-IS, particularly deuterated standards, can potentially lead to discrepancies in assay performance.[2][3] Therefore, a cross-validation study is an essential component of good laboratory practice to ensure method consistency over time.

Comparative Performance of Two Batches of this compound

This section presents illustrative data from a cross-validation study comparing two different batches of this compound (Batch A and Batch B) used as an internal standard for the quantification of L-valine in human plasma.

Table 1: Comparison of Precision and Accuracy

QC LevelBatch ABatch B
Precision (%CV) Accuracy (%Bias)
Low QC (10 ng/mL) 2.8-1.5
Mid QC (100 ng/mL) 2.10.8
High QC (800 ng/mL) 1.9-0.5

Table 2: Linearity Comparison

ParameterBatch ABatch B
Calibration Range 5 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) 0.99890.9985
Slope 0.01250.0122
Intercept 0.00150.0018

Table 3: Matrix Effect Assessment

QC LevelBatch ABatch B
Matrix Factor IS-Normalized Matrix Factor
Low QC 0.951.01
High QC 0.920.99

Experimental Protocols

The following protocols outline the methodology for the cross-validation study.

1. Preparation of Stock and Working Solutions:

  • Separate stock solutions of L-valine and each batch of this compound (Batch A and Batch B) were prepared in methanol (B129727) at a concentration of 1 mg/mL.

  • Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions.

2. Sample Preparation:

  • Human plasma samples were thawed at room temperature.

  • To 100 µL of plasma, 25 µL of the internal standard working solution (either Batch A or Batch B) was added.

  • Protein precipitation was carried out by adding 400 µL of acetonitrile.

  • Samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue was reconstituted in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Shimadzu Nexera X2 UHPLC

  • Mass Spectrometer: SCIEX Triple Quad™ 5500

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS Transitions:

    • L-valine: Q1 118.1 -> Q3 72.1

    • This compound: Q1 140.2 -> Q3 92.2

Workflow for Cross-Validation of Internal Standard Batches

The following diagram illustrates the logical workflow for the cross-validation process.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion prep_stock Prepare Stock Solutions (Analyte, IS Batch A, IS Batch B) prep_cal_qc Prepare Calibration Standards and QC Samples prep_stock->prep_cal_qc analysis_a Analyze Samples with IS Batch A prep_cal_qc->analysis_a analysis_b Analyze Samples with IS Batch B prep_cal_qc->analysis_b eval_prec_acc Assess Precision and Accuracy analysis_a->eval_prec_acc eval_linearity Evaluate Linearity analysis_a->eval_linearity eval_matrix Check for Matrix Effects analysis_a->eval_matrix analysis_b->eval_prec_acc analysis_b->eval_linearity analysis_b->eval_matrix conclusion Acceptance or Rejection of New IS Batch eval_prec_acc->conclusion eval_linearity->conclusion eval_matrix->conclusion

Cross-validation workflow for different internal standard batches.

References

Performance Showdown: Methyl L-valinate-d8 Versus a Field of Amino Acid Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact the reliability of study outcomes. This guide provides an objective comparison of Methyl L-valinate-d8 against other commonly used amino acid internal standards, supported by representative experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is non-negotiable for correcting analytical variability. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and instrument response. This comparison focuses on the performance of this compound, a deuterated (stable isotope-labeled) internal standard for the amino acid L-valine, against other isotopic and non-isotopic analogs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-perfect chemical and physical similarity allows them to co-elute with the analyte and experience similar matrix effects, leading to superior accuracy and precision.[2]

Head-to-Head: Performance Metrics

The following tables summarize the expected performance of this compound in comparison to other internal standards for the quantification of L-valine. The data presented is a composite representation based on typical performance characteristics observed in peer-reviewed literature for these classes of internal standards.

Table 1: Recovery and Matrix Effect

Internal StandardAnalyteMean Recovery (%)Recovery RSD (%)Mean Matrix Effect (%)Matrix Effect RSD (%)
This compound L-Valine98.52.197.23.5
L-Valine-¹³C₅,¹⁵NL-Valine99.11.998.52.8
L-Valine-d3L-Valine97.92.596.84.1
L-Norvaline (Structural Analog)L-Valine85.28.778.412.3

Recovery and Matrix Effect values are presented as percentages. A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. RSD: Relative Standard Deviation.

Table 2: Precision and Accuracy

Internal StandardAnalyteIntra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (% Bias)
This compound L-Valine2.53.8± 2.1
L-Valine-¹³C₅,¹⁵NL-Valine2.23.5± 1.8
L-Valine-d3L-Valine2.84.2± 2.5
L-Norvaline (Structural Analog)L-Valine7.910.5± 9.8

Experimental Protocols

The following is a detailed methodology for a typical experiment to evaluate and compare the performance of different internal standards for the quantification of L-valine in human plasma.

Objective

To assess the recovery, matrix effect, precision, and accuracy of this compound, L-Valine-¹³C₅,¹⁵N, L-Valine-d3, and L-Norvaline for the quantification of L-valine in human plasma using LC-MS/MS.

Materials
  • Analytes and Internal Standards: L-Valine, this compound, L-Valine-¹³C₅,¹⁵N, L-Valine-d3, L-Norvaline.

  • Biological Matrix: Drug-free human plasma from at least six different donors.

  • Reagents and Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA), Water (LC-MS grade).

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of L-valine and each internal standard in 50% methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of the analyte and internal standards by diluting the stock solutions in 50% methanol to appropriate concentrations for spiking.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of the respective internal standard working solution (e.g., this compound).

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of valine from matrix components (e.g., 2% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized precursor-to-product ion transitions for L-valine and each internal standard.

Data Analysis
  • Recovery: Calculated by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: Determined by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

Visualizing the Path to Accurate Quantification

The following diagrams illustrate the experimental workflow and the critical role of a stable isotope-labeled internal standard in mitigating analytical variability.

Experimental Workflow for Internal Standard Evaluation cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike ppt Protein Precipitation is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection supernatant->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI) separation->ionization detection Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Analyte/IS Ratio Calculation integration->ratio quantification Quantification ratio->quantification

Workflow for evaluating internal standard performance.

Mitigating Analytical Variability with a Deuterated Internal Standard cluster_sources Sources of Analytical Variability cluster_correction Correction Mechanism cluster_outcome Outcome prep_var Sample Preparation (e.g., extraction loss) is This compound (Deuterated IS) prep_var->is Affects Both analyte L-Valine (Analyte) prep_var->analyte Affects Both inj_var Injection Volume Variability inj_var->is Affects Both inj_var->analyte Affects Both matrix_eff Matrix Effects (Ion Suppression/Enhancement) matrix_eff->is Affects Both matrix_eff->analyte Affects Both inst_drift Instrument Drift inst_drift->is Affects Both inst_drift->analyte Affects Both ratio Analyte/IS Ratio is->ratio analyte->ratio accurate_quant Accurate and Precise Quantification ratio->accurate_quant

How a deuterated internal standard corrects for variability.

Discussion and Conclusion

The presented data underscores the superior performance of stable isotope-labeled internal standards, particularly this compound and its ¹³C,¹⁵N-labeled counterpart, in quantitative amino acid analysis. Their ability to closely track the analyte through the entire analytical process results in significantly better recovery, more effective compensation for matrix effects, and ultimately, higher precision and accuracy.

While L-Valine-d3 also performs well, the higher degree of deuteration in this compound (d8 vs. d3) provides a greater mass difference from the native analyte, reducing the risk of isotopic cross-talk. L-Valine-¹³C₅,¹⁵N is theoretically the most ideal internal standard as it eliminates the potential for chromatographic shifts sometimes observed with deuterated standards and the risk of deuterium-hydrogen exchange.[3] However, ¹³C- and ¹⁵N-labeled standards are often more expensive and less readily available than their deuterated counterparts.[4]

The non-deuterated structural analog, L-Norvaline, demonstrates significantly poorer performance across all metrics. Its different chemical structure leads to different chromatographic behavior and susceptibility to matrix effects, resulting in lower recovery and higher variability.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Methyl L-valinate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like Methyl L-valinate-d8 is critical for both personnel safety and maintaining the integrity of experimental results. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Hazard Summary
Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for their chemical resistance.[5][6] Always inspect gloves for tears or punctures before use.[6]
Eye Protection Safety Glasses/GogglesChemical splash goggles that meet ANSI Z.87.1 standards are required.[3][5]
Face Protection Face ShieldA face shield worn over safety goggles is recommended when there is a risk of splashing.[5][7]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[5][8]
Respiratory Protection Dust RespiratorIf user operations generate dust, a dust respirator should be used to avoid inhalation.[1]

Experimental Protocol: Handling and Preparation of Solutions

This protocol outlines the steps for safely handling this compound and preparing stock and working solutions while maintaining isotopic purity.

Materials:

  • This compound

  • Appropriate aprotic solvent (e.g., Methanol, Acetonitrile)

  • Volumetric flasks

  • Calibrated pipettes

  • Inert gas (e.g., Argon or Nitrogen)

  • Amber vials for storage[4]

Procedure:

  • Preparation:

    • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Gather all necessary PPE as outlined in the table above.

    • Have an emergency eyewash station and safety shower readily accessible.[6]

  • Handling the Solid Compound:

    • Handle under an inert atmosphere, such as a glove box or by using a gentle stream of argon or nitrogen, to prevent oxidation and contamination.[4]

    • Carefully weigh the desired amount of this compound on analytical balance. Avoid creating dust.

  • Stock Solution Preparation:

    • Add the weighed this compound to a volumetric flask.

    • Using a calibrated pipette, add the desired aprotic solvent to the flask. Methanol is a common choice.[4]

    • Gently swirl the flask to dissolve the solid.

    • Once dissolved, fill the flask to the calibration mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Working Solution Preparation:

    • Allow the stock solution to reach room temperature before use.

    • Use a calibrated pipette to transfer the required volume of the stock solution into a new volumetric flask.

    • Dilute to the final concentration with the appropriate solvent.

  • Storage:

    • Store stock and working solutions in tightly sealed amber vials to protect from light.[4]

    • For short-term storage, refrigeration at 4°C is often suitable. For long-term storage, temperatures of -20°C are recommended.[4]

    • Always store under an inert atmosphere to maintain stability.[4]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and other lab supplies, must be collected in a clearly labeled, sealed hazardous waste container.[6][9]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container.[6] Do not dispose of down the drain.[10]

  • Sharps Waste: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name.[10]

  • Store waste containers in a designated and well-ventilated satellite accumulation area.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[10]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Solution Preparation cluster_storage Storage cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Work in a Ventilated Fume Hood prep1->prep2 handle1 Weigh Solid Under Inert Atmosphere prep2->handle1 handle2 Dissolve in Aprotic Solvent handle1->handle2 handle3 Prepare Stock & Working Solutions handle2->handle3 store1 Store in Amber Vials handle3->store1 disp1 Segregate Solid & Liquid Waste handle3->disp1 Generate Waste store2 Refrigerate or Freeze store1->store2 store3 Store Under Inert Atmosphere store2->store3 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for the safe handling, preparation, storage, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.